Methyl 3-(chlorosulfonyl)-4-methylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6-3-4-7(9(11)14-2)5-8(6)15(10,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEQFPLAEXQVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579684 | |
| Record name | Methyl 3-(chlorosulfonyl)-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372198-41-9 | |
| Record name | Methyl 3-(chlorosulfonyl)-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(chlorosulfonyl)-4-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 3-(chlorosulfonyl)-4-methylbenzoate (CAS: 372198-41-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(chlorosulfonyl)-4-methylbenzoate, with the CAS number 372198-41-9, is a valuable bifunctional molecule for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a reactive sulfonyl chloride group and a methyl ester, providing two distinct sites for chemical modification. This allows for the straightforward introduction of a sulfonamide linkage and further functionalization or linkage to other molecular scaffolds. This technical guide provides a detailed overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility as a building block for the development of targeted therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that some of these properties are predicted, as comprehensive experimental data is not fully available in the public domain.
| Property | Value | Source |
| CAS Number | 372198-41-9 | [1] |
| Molecular Formula | C₉H₉ClO₄S | [1] |
| Molecular Weight | 248.68 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Appearance | Pale brown solid | [1] |
| Boiling Point (Predicted) | 363.4 ± 35.0 °C | [3] |
| Density (Predicted) | 1.379 ± 0.06 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the synthesis and for the quality control of this compound. The available spectroscopic data is summarized below.
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), 2.86 (s, 3H)[1] |
| LC-MS (APCI-) | m/z 229 (M-Cl+O, 100%)[1] |
| ¹³C NMR | Experimental data not explicitly found in the search results. Based on related compounds, characteristic peaks for the carbonyl carbon, aromatic carbons, and methyl carbons would be expected. |
| Infrared (IR) | Experimental data not explicitly found. Expected characteristic absorptions for C=O (ester), S=O (sulfonyl chloride), and C-Cl bonds. |
| Mass Spectrometry (MS) | Beyond the LC-MS data, detailed fragmentation patterns are not available. The molecular ion peak [M]+• at m/z 248 would be expected, with characteristic isotopic patterns due to the presence of chlorine and sulfur. |
Synthesis and Experimental Protocols
Synthesis of this compound
This compound is synthesized from 3-(chlorosulfonyl)-4-methylbenzoic acid. The following is a detailed experimental protocol based on literature.[1]
Reaction Scheme:
Synthesis of this compound.
Materials:
-
3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol)
-
Thionyl chloride (SOCl₂, 1.0 mL)
-
Methanol (MeOH, 5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol) and thionyl chloride (1.0 mL).
-
Heat the mixture to reflux and maintain for 1 hour.
-
After 1 hour, remove the heat and allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride in vacuo using a rotary evaporator.
-
To the resulting residue, add methanol (5 mL) and stir the solution for 1 hour at room temperature.
-
Remove the methanol in vacuo to yield this compound as a pale brown solid (127 mg, 60% yield).[1]
Synthesis of Sulfonamide Derivatives
The highly reactive sulfonyl chloride group of this compound makes it an excellent precursor for the synthesis of sulfonamides. The general reaction involves the nucleophilic attack of an amine on the sulfonyl chloride, displacing the chloride ion. A detailed representative protocol is provided below.
Reaction Workflow:
Workflow for the synthesis of sulfonamide derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
To this solution, add the desired primary or secondary amine (1.0-1.2 eq).
-
Cool the mixture in an ice bath and add triethylamine (1.5 eq) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction with the addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified sulfonamide derivative by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Reactivity and Potential Applications in Drug Discovery
The synthetic utility of this compound stems from its two orthogonal reactive sites. The sulfonyl chloride is a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thiosulfonates, respectively. The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.
While direct biological activity for this compound has not been reported, its derivatives are of significant interest in drug discovery. For instance, structurally related 4-amino-3-chloro benzoate esters have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[4][5]
Hypothetical Signaling Pathway Targeted by Derivatives
Based on the activity of related compounds, derivatives of this compound could potentially be designed to target protein kinases, such as EGFR, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways is a validated strategy in cancer therapy.
Hypothetical targeting of the EGFR signaling pathway.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a versatile and valuable building block for synthetic and medicinal chemists. Its dual reactivity allows for the facile synthesis of a diverse range of compounds, particularly sulfonamide derivatives. While the biological activity of the title compound itself is not yet established, its potential as a scaffold for the development of targeted therapies, such as kinase inhibitors, warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery and development endeavors.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 372198-41-9 [amp.chemicalbook.com]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of Methyl 3-(chlorosulfonyl)-4-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Core Chemical Properties
This compound is an organic compound notable for its reactive sulfonyl chloride and ester functional groups. These features make it a versatile building block in medicinal chemistry and material science. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C9H9ClO4S | [1][2][3][4] |
| Molecular Weight | 248.68 g/mol | [1][2][3] |
| IUPAC Name | methyl 3-chlorosulfonyl-4-methylbenzoate | [1] |
| CAS Number | 372198-41-9 | [1][2][3] |
| Monoisotopic Mass | 247.99101 Da | [1][4] |
Synthesis Protocol
A common and effective method for the synthesis of this compound involves a two-stage process starting from 3-(chlorosulfonyl)-4-methylbenzoic acid.[2]
Stage 1: Acid Chloride Formation
-
Reactants : 3-(Chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol) and thionyl chloride (SOCl2, 1.0 mL).[2]
-
Procedure : The 3-(chlorosulfonyl)-4-methylbenzoic acid is refluxed in thionyl chloride for 1 hour.[2]
-
Work-up : The excess thionyl chloride is removed in vacuo.[2]
Stage 2: Esterification
-
Reactant : Methanol (MeOH, 5 mL).[2]
-
Procedure : Methanol is added to the residue from Stage 1, and the resulting solution is stirred for 1 hour.[2]
-
Work-up : The solvent is removed in vacuo to yield the final product.[2]
-
Yield : This protocol results in a 60% yield of this compound, obtained as a pale brown solid (127 mg).[2]
Analytical Characterization
The synthesized product can be characterized using standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), 2.86 (s, 3H).[2]
-
LC-MS (APCI⁻) : 229 (M-Cl+O, 100%).[2]
Experimental Workflow Diagram
The following diagram illustrates the synthesis workflow for this compound.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Methyl 3-(chlorosulfonyl)-4-methylbenzoate, a key intermediate in various synthetic applications.
Chemical Properties and Identifiers
This compound is a substituted aromatic compound containing both a sulfonyl chloride and a methyl ester functional group. These reactive sites make it a versatile building block in medicinal chemistry and materials science.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 372198-41-9[1][2] |
| Molecular Formula | C₉H₉ClO₄S[1][2] |
| Molecular Weight | 248.68 g/mol [1][2] |
| InChI | InChI=1S/C9H9ClO4S/c1-6-3-4-7(9(11)14-2)5-8(6)15(10,12)13/h3-5H,1-2H3 |
| InChIKey | WOEQFPLAEXQVEJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Off-white to light yellow solid[2] / Pale brown solid[1] |
| Boiling Point | 363.4 ± 35.0 °C (Predicted)[2] |
| Density | 1.379 ± 0.06 g/cm³ (Predicted)[2] |
| Storage Temperature | 2-8°C[2] |
| Solubility | Data not available |
| Melting Point | Data not available |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data
| Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), 2.86 (s, 3H)[1] |
| LC-MS (APCI⁻) | 229 (M-Cl+O, 100%)[1] |
Synthesis
The primary synthetic route to this compound involves a two-stage process starting from 3-(chlorosulfonyl)-4-methylbenzoic acid.
Materials:
-
3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol)
-
Thionyl chloride (SOCl₂) (1.0 mL)
-
Methanol (MeOH) (5 mL)
Procedure:
Stage 1: Acid Chloride Formation
-
A mixture of 3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol) and thionyl chloride (1.0 mL) is refluxed for 1 hour.
-
After the reaction is complete, the excess thionyl chloride is removed in vacuo.
Stage 2: Esterification
-
Methanol (5 mL) is added to the residue from Stage 1, and the solution is stirred for 1 hour.
-
The solvent is then removed in vacuo to yield this compound as a pale brown solid (127 mg, 60% yield).
Reactivity
The reactivity of this compound is dominated by its two functional groups: the sulfonyl chloride and the methyl ester.
The sulfonyl chloride group is a potent electrophile and readily reacts with nucleophiles.
-
Sulfonamide Formation: It reacts with primary and secondary amines to form the corresponding sulfonamides. This is a common and robust reaction in medicinal chemistry for creating diverse libraries of compounds.
-
Sulfonate Ester Formation: Reaction with alcohols leads to the formation of sulfonate esters.
The methyl ester group can undergo nucleophilic acyl substitution.
-
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid.
-
Amidation: Reaction with amines, often at elevated temperatures or with a catalyst, can convert the ester to an amide.
Safety Information
This compound is a corrosive and hazardous chemical that should be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard | Description |
| Pictogram | |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501 |
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A safety data sheet (SDS) should be consulted before use. This compound is known to be corrosive.
References
An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-(chlorosulfonyl)-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(chlorosulfonyl)-4-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents available data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for researchers in the fields of medicinal chemistry and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.72 | d | 1.7 | 1H | Ar-H |
| 8.25 | dd | 7.9, 1.7 | 1H | Ar-H |
| 7.52 | d | 7.9 | 1H | Ar-H |
| 3.97 | s | - | 3H | -OCH₃ |
| 2.86 | s | - | 3H | Ar-CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~146 | Ar-C (quaternary) |
| ~141 | Ar-C (quaternary) |
| ~131 | Ar-C-H |
| ~130 | Ar-C (quaternary) |
| ~128 | Ar-C-H |
| ~127 | Ar-C-H |
| ~53 | -OCH₃ |
| ~20 | Ar-CH₃ |
Note: These are predicted chemical shifts based on the analysis of structurally similar compounds, including 3-(chlorosulfonyl)-4-methylbenzoic acid.[2]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1370, ~1180 | Strong | S=O stretch (sulfonyl chloride) |
| ~1250 | Strong | C-O stretch (ester) |
Note: The IR data is based on characteristic absorption frequencies for the functional groups present in the molecule.
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion |
| 248.68 | [M]⁺ (Molecular Ion) |
| 229 | [M-Cl+O]⁻ |
Method: LC-MS (APCI⁻)[1] The molecular weight of this compound is 248.68 g/mol .[3][4]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical acquisition parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (often several hundred to thousands).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal.
-
Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.
-
LC-MS Analysis: The analysis is performed using a liquid chromatograph coupled to a mass spectrometer. A C18 column is typically used for separation. The mobile phase composition and gradient are optimized to achieve good separation. For the reported data, Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode was used.[1]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Methyl 3-(chlorosulfonyl)-4-methylbenzoate: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-(chlorosulfonyl)-4-methylbenzoate is a reactive chemical intermediate valuable in organic synthesis, particularly in the development of pharmaceutical compounds. Its utility, however, is matched by significant potential hazards. This technical guide provides a comprehensive overview of the known safety information and handling protocols for this compound, designed to ensure the safety of laboratory and manufacturing personnel.
Physicochemical and Hazard Identification
Accurate identification and understanding of the fundamental properties of a chemical are the foundation of a robust safety protocol.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₄S | PubChem |
| Molecular Weight | 248.68 g/mol | PubChem[1] |
| CAS Number | 372198-41-9 | PubChem[1] |
| Appearance | Pale brown solid (as synthesized) | ChemicalBook[2] |
| Storage Temperature | 2-8°C under inert atmosphere | GME[3] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B |
| Danger | H314: Causes severe skin burns and eye damage |
Source: ECHA C&L Inventory via PubChem[1]
The GHS classification unequivocally identifies this compound as a corrosive substance. The H314 statement indicates that it can cause irreversible damage to skin and eyes upon contact.
Toxicological Data
A critical assessment of available toxicological data is essential for risk assessment. For this compound, publicly available quantitative toxicity data is limited.
Table 3: Summary of Available Toxicological Information
| Toxicity Endpoint | Result | Source |
| Acute Oral Toxicity | No data available | XiXisys |
| Acute Inhalation Toxicity | No data available | XiXisys |
| Acute Dermal Toxicity | No data available | - |
| Skin Corrosion/Irritation | Causes severe skin burns | ECHA C&L Inventory[1] |
| Eye Damage/Irritation | Causes serious eye damage | ECHA C&L Inventory[1] |
The absence of specific LD50 or LC50 values necessitates a conservative approach to handling, assuming high toxicity for any route of exposure. The primary and most immediate danger is severe tissue damage upon direct contact.
Experimental Protocols and Handling
Given the corrosive nature of this compound, strict adherence to established protocols for handling hazardous materials is mandatory. The following represents a generalized workflow for the safe handling of this compound.
Methodology for Safe Handling:
-
Preparation and Assessment:
-
Thoroughly review the Safety Data Sheet (SDS) and any available literature.
-
Conduct a formal risk assessment for the specific experimental procedure, considering quantities used, reaction conditions, and potential for exposure.
-
Select Personal Protective Equipment (PPE) appropriate for corrosive materials. This must include, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical splash goggles and a face shield.
-
A flame-resistant lab coat.
-
-
Ensure a certified chemical fume hood is in proper working order. All manipulations of the solid or its solutions should occur within the fume hood.
-
-
Chemical Handling:
-
The compound is a sulfonyl chloride and will react with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid. Handle under an inert atmosphere (e.g., argon or nitrogen) where possible.[3]
-
Avoid creating dust when handling the solid.
-
Use tools and equipment made of non-reactive materials such as glass, stainless steel, or PTFE.
-
Keep containers tightly sealed when not in use to prevent reaction with moisture.
-
-
Emergency Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Use a dry, inert absorbent material (e.g., sand or vermiculite) to contain the spill. Do not use water. The contaminated absorbent should be collected into a sealed container for hazardous waste disposal.
-
-
Waste Disposal:
-
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Segregate into a clearly labeled, sealed container for halogenated organic waste.
-
Follow all institutional and local regulations for chemical waste disposal.
-
Reactivity and Stability
-
Reactivity with Water: As a sulfonyl chloride, this compound will react exothermically with water, alcohols, and other nucleophilic substances. This reaction liberates corrosive hydrogen chloride gas.
-
Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and water.
-
Hazardous Decomposition Products: Upon combustion or reaction with water, hazardous decomposition products may include hydrogen chloride, sulfur oxides, and carbon oxides.
Conclusion
This compound is a key reagent with significant hazards, primarily its severe corrosivity to skin and eyes.[1] Due to the lack of extensive public toxicological data, a highly cautious approach is warranted. Researchers, scientists, and drug development professionals must employ stringent safety protocols, including the mandatory use of a chemical fume hood and appropriate PPE, to mitigate the risks associated with its handling. The workflow and data presented in this guide serve as a critical resource for establishing safe laboratory practices when working with this compound.
References
"Methyl 3-(chlorosulfonyl)-4-methylbenzoate" synthesis from 3-(chlorosulfonyl)-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate from its carboxylic acid precursor, 3-(chlorosulfonyl)-4-methylbenzoic acid. The following sections detail the experimental protocol, quantitative data, and a visual representation of the synthetic workflow.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3-(chlorosulfonyl)-4-methylbenzoic acid | [1] |
| Reagent for Acyl Chloride Formation | Thionyl chloride (SOCl₂) | [1] |
| Reagent for Esterification | Methanol (MeOH) | [1] |
| Yield | 60% | [1] |
| Product Appearance | Pale brown solid | [1] |
| Molecular Formula | C₉H₉ClO₄S | [2][3] |
| Molecular Weight | 248.68 g/mol | [3] |
Experimental Protocol
The synthesis of this compound is achieved through a two-step, one-pot procedure involving the conversion of the carboxylic acid to an acyl chloride, followed by esterification with methanol.
Materials:
-
3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol)[1]
-
Thionyl chloride (SOCl₂) (1.0 mL)[1]
-
Methanol (MeOH) (5 mL)[1]
Procedure:
-
Acyl Chloride Formation: In a suitable reaction vessel, 3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol) is combined with thionyl chloride (1.0 mL).[1] The resulting mixture is heated to reflux for a duration of 1 hour.[1] This step converts the carboxylic acid to the more reactive acyl chloride intermediate.
-
Solvent Removal: Following the reflux period, the excess thionyl chloride is removed under reduced pressure (in vacuo).[1]
-
Esterification: To the resulting residue, methanol (5 mL) is added.[1] The solution is then stirred for 1 hour at room temperature to facilitate the esterification reaction.[1]
-
Product Isolation: After the stirring is complete, the methanol is removed in vacuo to yield this compound as a pale brown solid (127 mg, 60% yield).[1]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), 2.86 (s, 3H).[1]
-
LC-MS (APCI⁻): 229 (M-Cl+O, 100%).[1]
Experimental Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide on the Reactivity of Methyl 3-(chlorosulfonyl)-4-methylbenzoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of methyl 3-(chlorosulfonyl)-4-methylbenzoate with various nucleophiles. Due to the presence of a highly reactive sulfonyl chloride group, this compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document details the reactions with common nucleophiles such as amines, alcohols, and thiols, providing experimental protocols and quantitative data where available. The reaction mechanisms and experimental workflows are illustrated to facilitate a deeper understanding and practical application of this reagent.
Introduction
This compound, with the chemical formula C₉H₉ClO₄S and a molecular weight of 248.68 g/mol , is an aromatic sulfonyl chloride containing a methyl ester functional group. The electron-withdrawing nature of the sulfonyl chloride group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in synthetic chemistry, enabling the formation of stable sulfonamide, sulfonate ester, and thiosulfonate linkages, which are prevalent motifs in a wide array of biologically active molecules. This guide will explore the scope of its reactions with key classes of nucleophiles, providing practical insights for its application in research and drug development.
General Reactivity
The primary site of nucleophilic attack on this compound is the electrophilic sulfur atom of the sulfonyl chloride moiety. The chlorine atom serves as an excellent leaving group, facilitating the substitution reaction. The general mechanism involves the nucleophile attacking the sulfur atom, leading to a transient intermediate that subsequently collapses to form the sulfonated product and a chloride ion.
The reaction rate and yield are influenced by several factors, including the nucleophilicity of the attacking species, steric hindrance around the reactive center, the solvent used, and the reaction temperature. Generally, a base is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N-substituted sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse pharmacological activities.
A specific example of this reactivity is the reaction with a substituted hydrazine, which proceeds with a good yield.
Quantitative Data for Reactions with Amines
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Methyl 3-(2-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-1-methylhydrazinyl) | Methyl 3-(2-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-1-methylhydrazinylsulfonyl)-4-methylbenzoate | NaHCO₃, Hexanes:EtOAc | 74 | [1] |
Experimental Protocol: Synthesis of Methyl 3-(2-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-1-methylhydrazinylsulfonyl)-4-methylbenzoate[1]
Materials:
-
This compound (87 mg, 0.35 mmol)
-
(E)-3-((2-methylhydrazinylidene)methyl)pyrazolo[1,5-a]pyridine-5-carbonitrile (30 mg, 0.18 mmol)
-
Sodium bicarbonate (NaHCO₃)
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of (E)-3-((2-methylhydrazinylidene)methyl)pyrazolo[1,5-a]pyridine-5-carbonitrile in a suitable solvent, add this compound and sodium bicarbonate.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes:EtOAc (from 2:1 to 1:1 to 100% EtOAc).
-
The final product is obtained as a yellow solid (53 mg, 74% yield).
Reactions with Alcohol and Thiol Nucleophiles
Expected Reactions
-
With Alcohols: In the presence of a base like pyridine or triethylamine, this compound is expected to react with alcohols (e.g., ethanol, phenol) to yield the corresponding sulfonate esters.
-
With Thiols: Similarly, reactions with thiols (e.g., ethanethiol, thiophenol) in the presence of a base will produce thiosulfonates.
Further experimental investigation is required to determine the optimal conditions and yields for these transformations.
Visualizations
Reaction Pathways
References
An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-methylbenzoate Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(chlorosulfonyl)-4-methylbenzoate is a versatile chemical intermediate possessing two key reactive sites: a highly electrophilic sulfonyl chloride group and a modifiable methyl ester. These functionalities make it an attractive scaffold for the synthesis of a diverse range of derivatives and analogues with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, potential derivatization strategies, and prospective biological activities of compounds derived from this core structure. While comprehensive biological data for direct derivatives is limited in publicly available literature, this guide extrapolates potential therapeutic applications and outlines detailed experimental protocols based on the well-documented activities of structurally related sulfonamide and benzoate compounds.
Introduction
The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Chemical scaffolds that offer facile and diverse derivatization are of paramount importance in generating compound libraries for biological screening. This compound, with its distinct reactive moieties, represents such a scaffold. The sulfonyl chloride can be readily converted into a wide array of sulfonamides, sulfonyl hydrazides, and sulfonate esters, while the methyl benzoate group allows for modifications such as hydrolysis to the corresponding carboxylic acid or amidation. This dual reactivity opens avenues for the exploration of a vast chemical space and the development of novel molecules with potential anticancer, antimicrobial, and enzyme-inhibitory activities.
Physicochemical Properties of the Core Compound
A foundational understanding of the core molecule is essential for designing synthetic routes and predicting the properties of its derivatives.
| Property | Value | Reference |
| IUPAC Name | methyl 3-chlorosulfonyl-4-methylbenzoate | [1] |
| CAS Number | 372198-41-9 | [1] |
| Molecular Formula | C₉H₉ClO₄S | [1] |
| Molecular Weight | 248.68 g/mol | [1] |
| Appearance | Pale brown solid | [2] |
| Primary Hazards | Corrosive, Causes severe skin burns and eye damage | [1] |
Synthesis and Derivatization
The synthetic accessibility of this compound and its subsequent derivatization are key to its utility.
Synthesis of this compound
The core compound can be synthesized from 3-(chlorosulfonyl)-4-methylbenzoic acid.
Experimental Protocol:
-
Step 1: Acid Chloride Formation
-
Step 2: Esterification
Derivatization Strategies
The reactivity of the sulfonyl chloride group allows for the straightforward synthesis of a variety of derivatives. A primary route of derivatization is the reaction with nucleophiles, particularly amines, to form sulfonamides.
dot
References
An In-depth Technical Guide to the Solubility of Methyl 3-(chlorosulfonyl)-4-methylbenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(chlorosulfonyl)-4-methylbenzoate is an organic compound featuring a methyl ester and a sulfonyl chloride functional group attached to a toluene backbone. Its utility in organic synthesis, particularly as an intermediate in the creation of more complex molecules for pharmaceuticals and other applications, necessitates a thorough understanding of its physicochemical properties, most notably its solubility. Solubility is a critical parameter that influences reaction kinetics, purification processes, and formulation development. This guide aims to provide a foundational understanding of the solubility of this compound in organic solvents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₄S | PubChem[1] |
| Molecular Weight | 248.68 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 372198-41-9 | PubChem[1] |
| Appearance | Pale brown solid | ChemicalBook[2] |
Theoretical Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like". This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3][4] The structure of this compound contains both polar and non-polar regions, which will influence its solubility in different organic solvents.
-
Polar Moieties: The sulfonyl chloride (-SO₂Cl) and methyl ester (-COOCH₃) groups are polar and capable of dipole-dipole interactions. The lone pairs on the oxygen atoms of the ester can also act as hydrogen bond acceptors.[5][6][7]
-
Non-Polar Moiety: The benzene ring and the methyl group (-CH₃) constitute the non-polar part of the molecule, which will favor interactions with non-polar solvents through van der Waals forces.
Based on this structure, it is anticipated that this compound will exhibit moderate solubility in a range of organic solvents.
Expected Solubility Trends:
-
High Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions.
-
Moderate Solubility: In polar protic solvents like methanol and ethanol. While the compound can accept hydrogen bonds, the highly reactive sulfonyl chloride group may react with these solvents, especially at elevated temperatures.[8]
-
Low Solubility: In non-polar solvents such as hexane and toluene, where the polar functional groups would hinder dissolution.
-
Insoluble: In water, due to the dominant hydrophobic character of the benzene ring and the reactive nature of the sulfonyl chloride group which readily hydrolyzes.
Experimental Determination of Solubility
As no specific quantitative solubility data is publicly available, a generalized experimental protocol for determining the solubility of this compound is provided below. This method can be adapted for various organic solvents.
-
This compound
-
Selected organic solvents (e.g., acetone, ethyl acetate, dichloromethane, methanol, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Caption: A generalized workflow for the experimental determination of solubility.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials and place them in a constant temperature shaker bath (e.g., at 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
-
Concentration Analysis:
-
Dilute the collected supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Determine the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
-
Safety and Handling
This compound is a sulfonyl chloride, which is a reactive and corrosive class of compounds.[9]
-
Hazards: Causes severe skin burns and eye damage.[1] May be harmful if swallowed or inhaled. Reacts with water and other nucleophilic reagents.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for understanding and determining its solubility in organic solvents. Based on its chemical structure, it is predicted to be most soluble in polar aprotic solvents. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values, which are crucial for the successful application of this compound in synthesis and drug development. Adherence to strict safety protocols is imperative when handling this reactive compound.
References
- 1. This compound | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 9. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-methylbenzoate: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 3-(chlorosulfonyl)-4-methylbenzoate, a key intermediate in synthetic and medicinal chemistry. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its applications as a versatile building block in the development of novel therapeutic agents.
Chemical Properties and Spectroscopic Data
This compound is a sulfonyl chloride derivative of methyl p-toluate. Its chemical structure features a methyl benzoate core with a chlorosulfonyl group at the meta position relative to the ester. This arrangement of functional groups makes it a highly reactive and valuable intermediate for the synthesis of a variety of complex molecules.
Table 1: Chemical and Physical Properties [1]
| Property | Value |
| CAS Number | 372198-41-9 |
| Molecular Formula | C₉H₉ClO₄S |
| Molecular Weight | 248.68 g/mol |
| Appearance | Pale brown solid |
| Boiling Point | 363.4 ± 35.0 °C (Predicted) |
| Density | 1.379 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C |
Table 2: Spectroscopic Data
| Type | Data |
| ¹H NMR (400 MHz, CDCl₃) [2] | δ 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), 2.86 (s, 3H) |
| ¹³C NMR (125 MHz, DMSO-d₆) of 3-(chlorosulfonyl)-4-methylbenzoic acid *[3] | δ 167.2, 152.0, 145.6, 129.9, 128.0, 127.2, 126.6, 28.3, 23.7 |
| LC-MS (APCI⁻) [2] | m/z 229 (M-Cl+O, 100%) |
| Infrared (IR) Spectroscopy | Specific data not found in the literature. Expected characteristic peaks would include those for the C=O stretch of the ester, S=O stretches of the sulfonyl chloride, and C-H and C=C stretches of the aromatic ring. |
*Note: The provided ¹³C NMR data is for the precursor, 3-(chlorosulfonyl)-4-methylbenzoic acid, and serves as a close reference.
Synthesis of this compound
The primary synthesis of this compound involves a two-step process starting from p-toluic acid. The first step is the chlorosulfonation of p-toluic acid to yield 3-(chlorosulfonyl)-4-methylbenzoic acid, which is then esterified to the final product.
Experimental Protocol: Synthesis from p-Toluic Acid
Step 1: Synthesis of 3-(chlorosulfonyl)-4-methylbenzoic acid
A detailed protocol for the synthesis of the intermediate 3-(chlorosulfonyl)-4-methylbenzoic acid from 4-methylbenzoic acid (p-toluic acid) is described in the literature.[3] This involves the reaction of p-toluic acid with chlorosulfonic acid.
Step 2: Esterification to this compound [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 eq) in thionyl chloride (SOCl₂) (excess, e.g., 5-10 equivalents).
-
Reaction: Heat the mixture to reflux for 1 hour. The solid will dissolve as the reaction proceeds.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride in vacuo.
-
Esterification: To the resulting crude acid chloride, add methanol (MeOH) (excess, e.g., 10-20 equivalents) and stir the solution for 1 hour at room temperature.
-
Isolation: Remove the excess methanol in vacuo to yield this compound as a pale brown solid. The reported yield for this step is 60%.[2]
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies primarily in the high reactivity of the sulfonyl chloride group towards nucleophiles. This functional group readily reacts with primary and secondary amines to form stable sulfonamide linkages, a common and important functional group in a wide array of pharmaceutical agents.
Synthesis of Sulfonamides
The reaction of this compound with an amine is a standard method for the preparation of sulfonamides. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.
General Experimental Protocol: Reaction with a Primary Amine
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: Add the primary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq) to the solution. The base is required to neutralize the hydrochloric acid generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Wash the reaction mixture with an acidic aqueous solution (e.g., 1M HCl) to remove the excess amine and base, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude sulfonamide can be purified by recrystallization or column chromatography.
Application in the Synthesis of a Pyrazolo[1,5-a]pyridine Derivative
This compound has been utilized as a key building block in the synthesis of biologically active molecules. For instance, it was used in the preparation of methyl 3-(2-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-1-methylhydrazinylsulfonyl)-4-methylbenzoate.[2] This reaction highlights the utility of the title compound in accessing complex heterocyclic systems of medicinal interest.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyridine Derivative [2]
-
Reaction Setup: In a suitable reaction vessel, dissolve the hydrazone intermediate (1.0 eq) and this compound (1.9 eq) in a suitable solvent.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) as a base.
-
Reaction: Stir the mixture under appropriate conditions until the reaction is complete.
-
Purification: The final product is purified by column chromatography (eluting with a gradient of hexanes:EtOAc) to yield the target compound as a yellow solid (74% yield).[2]
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery and development. Its readily available starting materials and the straightforward nature of its synthesis make it an attractive building block. The high reactivity of its sulfonyl chloride group allows for the facile introduction of sulfonamide functionalities, which are prevalent in a wide range of therapeutic agents. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively utilize this compound in their synthetic endeavors.
References
Technical Guide: Methyl 3-(chlorosulfonyl)-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-(chlorosulfonyl)-4-methylbenzoate, a key chemical intermediate in synthetic chemistry. The document details its nomenclature, relevant experimental protocols, and a visual representation of its synthesis pathway.
Chemical Identity and Synonyms
This compound is a benzoic acid derivative containing both a methyl ester and a chlorosulfonyl functional group. This combination of reactive sites makes it a versatile building block in the synthesis of more complex molecules. A comprehensive list of its synonyms, registration numbers, and identifiers is provided in Table 1 for clear identification and cross-referencing in research and procurement.
Table 1: Synonyms and Identifiers for this compound [1][2]
| Category | Identifier |
| Systematic Name | This compound |
| IUPAC Name | methyl 3-chlorosulfonyl-4-methylbenzoate[2] |
| CAS Number | 372198-41-9[1][2] |
| PubChem CID | 15923429[2] |
| European Community (EC) Number | 818-404-8[2] |
| DSSTox Substance ID | DTXSID40579684[2] |
| Molecular Formula | C9H9ClO4S[1][2] |
| Molecular Weight | 248.68 g/mol [1][2] |
| InChI Key | WOEQFPLAEXQVEJ-UHFFFAOYSA-N[2] |
| SMILES | CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl[2] |
| Alternative Names & Depositor-Supplied Synonyms | 3-(CHLOROSULFONYL)-4-METHYLBENZOIC ACID METHYL ESTER, Benzoic acid, 3-(chlorosulfonyl)-4-methyl-, methyl ester, DTXCID10530449, RefChem:354745, and others.[1][2] |
Experimental Protocols
The following section details a common experimental procedure for the synthesis of this compound.
Synthesis of this compound
This protocol describes the synthesis of the title compound from 3-(chlorosulfonyl)-4-methylbenzoic acid.[1]
Materials:
-
3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol)
-
Thionyl chloride (SOCl₂) (1.0 mL)
-
Methanol (MeOH) (5 mL)
Procedure:
-
A mixture of 3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol) and thionyl chloride (1.0 mL) is refluxed for 1 hour.
-
After the reaction is complete, the excess thionyl chloride is removed under reduced pressure (in vacuo).
-
Methanol (5 mL) is added to the residue, and the resulting solution is stirred for 1 hour.
-
The solvent is then removed in vacuo to yield this compound.
Results:
-
Product: this compound
-
Appearance: Pale brown solid[1]
-
Yield: 127 mg (60%)[1]
-
Characterization Data:
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis of this compound from its corresponding carboxylic acid.
Caption: Synthesis of this compound.
References
Technical Guide: Stability and Storage of Methyl 3-(chlorosulfonyl)-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-(chlorosulfonyl)-4-methylbenzoate (CAS No. 372198-41-9). Due to its reactive sulfonyl chloride moiety, proper handling and storage are critical to maintain its chemical integrity and ensure experimental reproducibility.
Core Chemical Properties and Stability Profile
This compound is an aromatic sulfonyl chloride. The stability of this compound is primarily dictated by the reactivity of the sulfonyl chloride functional group. Like other sulfonyl halides, its stability decreases in the order: fluorides > chlorides > bromides > iodides.[1] The primary degradation pathway for sulfonyl chlorides is hydrolysis.
Hydrolysis: In the presence of water or moisture, this compound will hydrolyze to form the corresponding methyl 3-(sulfo)-4-methylbenzoate (a sulfonic acid) and hydrochloric acid.[1] This reaction is generally irreversible and can be accelerated by heat and changes in pH. The mechanism of hydrolysis for aromatic sulfonyl chlorides is well-documented and proceeds via a nucleophilic attack by water on the electrophilic sulfur atom.
Thermal and Photostability: While specific data for this compound is not readily available, sulfonyl chlorides can decompose upon heating.[2][3] It is also advisable to protect the compound from light to prevent potential photodegradation, although specific studies on its photosensitivity are not published.
Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and strong oxidizing agents. Alcohols will react to form sulfonate esters, and amines will form sulfonamides.[1] Strong bases will accelerate hydrolysis.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | Short-term (1-2 weeks): -4°CLong-term (1-2 years): -20°C[4] | Reduces the rate of potential decomposition and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents contact with atmospheric moisture, which leads to hydrolysis. |
| Container | Tightly sealed, chemically resistant container (e.g., glass with a secure cap). | Prevents moisture ingress and reaction with container materials. |
| Light | Store in the dark or in an amber vial. | Protects against potential photodegradation. |
| Location | Cool, dry, well-ventilated area away from incompatible materials. | Ensures a stable environment and prevents accidental contact with substances that can cause degradation. |
Handling and Personal Protective Equipment (PPE)
Due to its reactivity and the release of corrosive byproducts upon hydrolysis, stringent safety measures should be followed.
| Precaution | Specification |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body | Lab coat and appropriate protective clothing. |
Logical Workflow for Handling and Storage
The following diagram outlines the decision-making process for the safe handling and storage of this compound.
Caption: Logical workflow for receiving, handling, and storing this compound.
Disclaimer: This guide is intended for informational purposes only and is based on the general chemical properties of aromatic sulfonyl chlorides. It is not a substitute for a comprehensive Safety Data Sheet (SDS) for this specific compound. Always consult the SDS and follow all institutional safety protocols before handling any chemical.
References
Methodological & Application
Application Notes and Protocols: Methyl 3-(chlorosulfonyl)-4-methylbenzoate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(chlorosulfonyl)-4-methylbenzoate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, featuring a reactive sulfonyl chloride and a methyl ester, allows for the straightforward introduction of a sulfonamide-linked methyl benzoate moiety onto a core scaffold. This application note details the use of this compound in the synthesis of potent and selective kinase inhibitors, with a particular focus on inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The sulfonamide linkage is a common feature in many kinase inhibitors, contributing to their binding affinity and pharmacokinetic properties.
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. This document provides a detailed protocol for the synthesis of a potent imidazopyridine-based PI3Kα inhibitor utilizing this compound, along with relevant quantitative data and pathway diagrams.
Key Applications
-
Synthesis of Sulfonamide-Based Kinase Inhibitors: The primary application of this compound is the formation of sulfonamide bonds through reaction with primary or secondary amines on a core heterocyclic scaffold. This reaction is typically high-yielding and proceeds under mild conditions.
-
Development of PI3K Inhibitors: The methyl benzoate sulfonamide moiety can be incorporated into various heterocyclic systems, such as imidazopyridines, to generate potent inhibitors of PI3K isoforms.
-
Structure-Activity Relationship (SAR) Studies: This reagent allows for the systematic exploration of the sulfonamide portion of a kinase inhibitor, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
Data Presentation
The following table summarizes the in vitro activity of a representative imidazopyridine-based PI3Kα inhibitor synthesized using a strategy involving this compound. The data is based on reported values for structurally similar compounds.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| IZP-S-01 | PI3Kα | 15 | T47D | 7.9 |
| MCF-7 | 9.4 |
Data is representative of compounds with similar structural motifs as described in the literature.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival. The synthesized imidazopyridine sulfonamide inhibitors target PI3Kα, a critical node in this pathway.
Application Notes and Protocols: Methyl 3-(chlorosulfonyl)-4-methylbenzoate as a Versatile Building Block for Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of Methyl 3-(chlorosulfonyl)-4-methylbenzoate as a foundational chemical scaffold for the synthesis of novel sulfonamide-based antibacterial agents. This document outlines the rationale for its use, provides detailed, generalized experimental protocols for synthesis and antimicrobial evaluation, and presents illustrative data for potential derivatives.
Introduction and Rationale
The escalating threat of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant strains. Sulfonamides, a class of synthetic antimicrobial agents, have long been a cornerstone of antibacterial therapy.[1] They function as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor to DNA and RNA, leading to a bacteriostatic effect.[1]
This compound is a promising, yet underexplored, building block for the creation of new sulfonamide derivatives. Its key features include:
-
A reactive sulfonyl chloride group: This functional group readily reacts with primary and secondary amines to form stable sulfonamide linkages, which is the core reaction in synthesizing the desired antibacterial compounds.
-
A methylbenzoate moiety: This part of the molecule can be strategically modified. The methyl ester can be hydrolyzed to a carboxylic acid or converted to other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The methyl group on the benzene ring also influences the electronic properties and orientation of the molecule.
This combination of a reactive handle and a modifiable core makes this compound an attractive starting material for combinatorial chemistry approaches in the discovery of new antibacterial drug candidates.
Physicochemical Properties of the Building Block
| Property | Value | Reference |
| IUPAC Name | methyl 3-chlorosulfonyl-4-methylbenzoate | [2] |
| Molecular Formula | C₉H₉ClO₄S | [2] |
| Molecular Weight | 248.68 g/mol | [2] |
| Appearance | Pale brown solid (as per synthesis description) | [3] |
| CAS Number | 372198-41-9 | [2] |
| Hazards | Causes severe skin burns and eye damage (H314) | [2] |
General Synthesis Pathway
The general approach to synthesizing novel antibacterial agents from this compound involves a one-step nucleophilic substitution reaction with a diverse range of primary or secondary amines.
Caption: General reaction scheme for the synthesis of sulfonamide derivatives.
Experimental Protocols
Protocol for Synthesis of this compound
This protocol is adapted from the literature for the synthesis of the starting building block.[3]
Materials:
-
3-(Chlorosulfonyl)-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Combine 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 eq) and thionyl chloride (excess, e.g., 5-10 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride in vacuo using a rotary evaporator.
-
To the resulting residue, add methanol (excess) and stir the solution at room temperature for 1 hour.
-
Remove the methanol in vacuo to yield this compound as a pale brown solid.
-
The product can be used in the next step, or purified further by recrystallization or column chromatography if necessary.
General Protocol for Synthesis of Novel Sulfonamide Derivatives
This is a general procedure for the reaction of this compound with an amine.
Materials:
-
This compound
-
A selected primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
A non-nucleophilic base (e.g., Pyridine or Triethylamine, 1.5 - 2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard work-up and purification reagents and equipment (e.g., separatory funnel, brine, sodium sulfate, silica gel for chromatography).
Procedure:
-
Dissolve the selected amine (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (e.g., pyridine) to the solution and stir.
-
In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute acid (e.g., 1M HCl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final sulfonamide derivative.
-
Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry.
Caption: Experimental workflow for synthesis and purification.
Protocol for In Vitro Antibacterial Activity Screening (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Synthesized sulfonamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin, Sulfamethoxazole)
-
Negative control (DMSO or solvent used to dissolve compounds)
-
Incubator (37 °C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Prepare stock solutions of the synthesized compounds and the positive control antibiotic in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions in CAMHB to achieve a range of test concentrations.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland standard suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the test compounds, positive control, and negative control. The final volume in each well should be uniform (e.g., 200 µL).
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.
Illustrative Antibacterial Activity Data (Hypothetical)
The following table presents hypothetical MIC data for a series of imagined sulfonamide derivatives synthesized from this compound to illustrate how results could be presented.
| Compound ID | R-Group (from R-NH₂) | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| M4MBS-01 | 4-Aminopyridine | 16 | 64 |
| M4MBS-02 | 2-Aminothiazole | 8 | 32 |
| M4MBS-03 | 4-Fluoroaniline | 32 | >128 |
| M4MBS-04 | Cyclohexylamine | 64 | >128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
| Sulfamethoxazole | (Positive Control) | 4 | 16 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Mechanism of Action: Folic Acid Synthesis Inhibition
The anticipated mechanism of action for novel sulfonamides derived from this compound is the inhibition of the bacterial folic acid synthesis pathway.
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the synthesis of novel sulfonamide-based antibacterial agents. The straightforward chemistry, coupled with the potential for diverse functionalization, makes it an ideal candidate for library synthesis and SAR studies. Future research should focus on synthesizing a broad range of derivatives and evaluating their activity against a panel of clinically relevant and drug-resistant bacterial strains. Further modifications of the methylbenzoate core could also lead to compounds with improved pharmacokinetic profiles and enhanced potency.
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
Application Notes and Protocols for the Preparation of Diuretic Compounds Using Methyl 3-(chlorosulfonyl)-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a potential diuretic compound starting from Methyl 3-(chlorosulfonyl)-4-methylbenzoate. While this specific starting material is not documented in the synthesis of currently marketed diuretics, its chemical structure lends itself to the creation of novel sulfonamide-based compounds with potential diuretic activity, based on established structure-activity relationships (SAR) for this class of drugs.
The following sections outline a proposed synthetic pathway for a novel diuretic candidate, detailed experimental protocols, and relevant background information.
Introduction: The Role of Sulfonamides as Diuretics
Sulfonamide-based compounds are a cornerstone of diuretic therapy. A major class of these, the loop diuretics, act by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water. The general structure-activity relationship for many potent loop diuretics points to a substituted 5-sulfamoyl-benzoic acid scaffold.[1][2]
This compound is a versatile starting material for the synthesis of such compounds. The highly reactive chlorosulfonyl group can readily react with various amines to form a stable sulfonamide linkage, which is essential for the diuretic activity of these molecules.[2]
Proposed Synthesis of a Novel Diuretic Candidate
Based on the established SAR of loop diuretics, a plausible synthetic target derived from this compound is Methyl 3-(aminosulfonyl)-4-methyl-5-nitrobenzoate . The introduction of a nitro group is a common strategy in the synthesis of related diuretics like bumetanide, as it can be subsequently reduced to an amino group, a key functional group for diuretic activity.[2]
The proposed overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for a novel diuretic candidate.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(aminosulfonyl)-4-methylbenzoate
This protocol describes the conversion of the sulfonyl chloride to a primary sulfonamide.
Materials:
-
This compound
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1M)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (10 mL per gram of starting material).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an excess of cold ammonium hydroxide solution (5.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Protocol 2: Synthesis of Methyl 3-(aminosulfonyl)-4-methyl-5-nitrobenzoate
This protocol details the nitration of the sulfonamide intermediate.
Materials:
-
Methyl 3-(aminosulfonyl)-4-methylbenzoate
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
Procedure:
-
In a clean, dry round-bottom flask, add concentrated sulfuric acid (5 mL per gram of starting material).
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add Methyl 3-(aminosulfonyl)-4-methylbenzoate (1.0 eq) portion-wise to the cold, stirred sulfuric acid.
-
Once the starting material is fully dissolved, slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by HPLC) | >95% |
| Appearance | Pale yellow solid |
Signaling Pathway and Mechanism of Action
The proposed novel diuretic, upon further modification (e.g., reduction of the nitro group to an amine and potential N-alkylation), is designed to target the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.
Caption: Inhibition of the Na+/K+/2Cl- cotransporter by the proposed diuretic.
By inhibiting this transporter, the reabsorption of these ions from the tubular fluid is reduced, leading to an increase in their concentration in the urine. This osmotic effect retains water in the tubule, resulting in diuresis.
Further Steps and Considerations
The synthesized Methyl 3-(aminosulfonyl)-4-methyl-5-nitrobenzoate would serve as a key intermediate for the generation of a library of potential diuretic compounds. Subsequent steps would involve:
-
Reduction of the nitro group: This can be achieved using standard methods such as catalytic hydrogenation (e.g., H2/Pd-C) or chemical reduction (e.g., SnCl2/HCl).
-
Modification of the resulting amino group: The newly formed amino group can be acylated or alkylated to explore the structure-activity relationship further.
-
Hydrolysis of the methyl ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a common feature of many loop diuretics.
Each novel compound would require thorough characterization (NMR, Mass Spectrometry, IR) and purification (chromatography, recrystallization). Subsequently, in vitro assays (e.g., measuring inhibition of NKCC2 in cell lines) and in vivo studies in animal models would be necessary to evaluate their diuretic efficacy and safety profile.
Disclaimer: The proposed synthetic protocols and the diuretic potential of the final compounds are based on established principles of medicinal chemistry and are intended for research and development purposes. The actual yields, purity, and biological activity may vary and require experimental validation. All laboratory work should be conducted with appropriate safety precautions.
References
Application Notes and Protocols: Synthesis of N-Substituted Sulfonamides from Methyl 3-(chlorosulfonyl)-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, integral to the development of a wide array of therapeutic agents. Their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties, make them a continued focus of drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted sulfonamides through the reaction of Methyl 3-(chlorosulfonyl)-4-methylbenzoate with primary and secondary amines.
This compound is a versatile bifunctional reagent, featuring a highly reactive sulfonyl chloride group and a methyl ester. The sulfonyl chloride allows for the facile introduction of a sulfonamide linkage via reaction with a diverse range of primary and secondary amines. The methyl ester provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the generation of a broad spectrum of molecular architectures for structure-activity relationship (SAR) studies.
These protocols are designed to be accessible to researchers in organic synthesis and medicinal chemistry, providing a foundation for the efficient and reproducible synthesis of novel sulfonamide libraries for screening and lead optimization in drug development programs.
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion, resulting in the formation of a stable sulfonamide bond. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
A general workflow for the synthesis and subsequent analysis of N-substituted methyl 3-(sulfamoyl)-4-methylbenzoates is depicted below. This workflow outlines the key stages from the initial reaction setup to the final characterization of the purified product.
Caption: General experimental workflow for the synthesis and characterization of N-substituted methyl 3-(sulfamoyl)-4-methylbenzoates.
Experimental Protocols
The following protocols provide detailed procedures for the reaction of this compound with a representative primary amine (aniline) and a secondary amine (piperidine). These protocols can be adapted for a wide range of other amines.
Protocol 1: Synthesis of Methyl 3-(N-phenylsulfamoyl)-4-methylbenzoate (Reaction with a Primary Amine)
Materials:
-
This compound
-
Aniline
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.5 equivalents).
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 3-(N-phenylsulfamoyl)-4-methylbenzoate.
Protocol 2: Synthesis of Methyl 3-(piperidin-1-ylsulfonyl)-4-methylbenzoate (Reaction with a Secondary Amine)
Materials:
-
This compound
-
Piperidine
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in DCM or THF, add piperidine (1.2 equivalents).
-
Base Addition: Add sodium bicarbonate (2.0 equivalents) to the mixture.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 3-(piperidin-1-ylsulfonyl)-4-methylbenzoate.[1]
Data Presentation
The successful synthesis of the target sulfonamides should be confirmed by a suite of analytical techniques. The following tables summarize expected and literature-reported data for the starting material and representative products.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₉H₉ClO₄S |
| Molecular Weight | 248.68 g/mol |
| Appearance | Pale brown solid[1] |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), 2.86 (s, 3H)[1] |
| LC-MS (APCI⁻) | m/z 229 (M-Cl+O)[1] |
Table 2: Expected Quantitative Data for Synthesized Sulfonamides
| Compound | Amine | Expected Yield Range | Expected Melting Point Range |
| Product 1 | Aniline | 70-90% | 130-150 °C |
| Product 2 | Piperidine | 75-95% | 110-130 °C |
Table 3: Expected Spectroscopic Characterization Data for Synthesized Sulfonamides
| Compound | Expected ¹H NMR Signals (ppm) | Expected IR (cm⁻¹) | Expected MS (m/z) |
| Product 1 | Aromatic protons (m, ~7.0-8.5), NH (s, broad, ~9-10), OCH₃ (s, ~3.9), CH₃ (s, ~2.8) | ~3250 (N-H), ~1720 (C=O), ~1340 & ~1160 (SO₂) | [M+H]⁺, [M+Na]⁺ |
| Product 2 | Aromatic protons (m, ~7.5-8.5), Piperidine protons (m, ~1.5-1.7, ~3.0-3.2), OCH₃ (s, ~3.9), CH₃ (s, ~2.8) | ~1720 (C=O), ~1330 & ~1150 (SO₂) | [M+H]⁺, [M+Na]⁺ |
Applications in Drug Development and Signaling Pathways
Sulfonamide-containing molecules are known to interact with a variety of biological targets. A prominent example is their role as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in pH regulation and other physiological processes. Dysregulation of specific CA isoforms, such as CAIX, is implicated in the progression of various cancers. The sulfonamide moiety can coordinate to the zinc ion in the active site of these enzymes, leading to their inhibition. This inhibition can disrupt the tumor microenvironment, making sulfonamide-based CA inhibitors a promising avenue for anticancer drug development.
The general mechanism of carbonic anhydrase inhibition by sulfonamides is illustrated below.
Caption: Simplified diagram of carbonic anhydrase inhibition by a sulfonamide, a potential therapeutic strategy in oncology.
The sulfonamides synthesized from this compound can be screened for their inhibitory activity against various CA isoforms and other relevant biological targets. The modular nature of the synthesis allows for the rapid generation of a library of analogs, facilitating the exploration of structure-activity relationships and the identification of potent and selective drug candidates.
References
Application Note: Protocol for the Sulfonylation of Anilines with Methyl 3-(chlorosulfonyl)-4-methylbenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, antitumor, diuretic, and hypoglycemic drugs.[1] The synthesis of sulfonamides is, therefore, a critical process in drug discovery and development. A common and effective method for creating aryl sulfonamides is the reaction of an aniline with a sulfonyl chloride in the presence of a base.[1][2][3] This document provides a detailed protocol for the sulfonylation of anilines using methyl 3-(chlorosulfonyl)-4-methylbenzoate as the sulfonylating agent. This compound is a versatile reagent that allows for the introduction of a sulfonamide moiety with a methyl benzoate substituent, offering a handle for further chemical modifications.[4][5]
Data Presentation: General Conditions for Sulfonylation of Anilines
The following table summarizes various reported conditions for the synthesis of sulfonamides from anilines and sulfonyl chlorides, which can be adapted for the reaction with this compound.
| Aniline Substrate | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Benzene sulfonyl chloride | Pyridine | - | 0 - 25 | - | 100 | Youn et al.[2] |
| p-Toluidine | Tosyl chloride | Pyridine | - | 0 - 25 | - | 100 | Youn et al.[2] |
| Aniline | Benzene sulfonyl chloride | Triethylamine (TEA) | THF | 0 to RT | 6 | 86 | Kurkin et al.[2] |
| Aniline | Benzene sulfonyl chloride | Diethyl ether | Diethyl ether | 0 | - | 85 | Conway et al.[2] |
| Diamino aryne precursor | - | TEA | DCM | - | - | 85 | Qui et al.[2] |
| Primary amines | - | Potassium carbonate | PEG-400 | - | - | up to 78 | Pranab et al.[2] |
| 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Various sulfonyl chlorides | Sodium hydride | DMF/THF | - | - | 72-96 | - |
Experimental Protocol
This protocol describes a general procedure for the synthesis of N-aryl-sulfonamides from anilines and this compound.
Materials:
-
Aniline (or substituted aniline)
-
This compound
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M concentration).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) or pyridine (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Addition of Sulfonyl Chloride: In a separate container, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled aniline solution over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, and saturated sodium bicarbonate solution.
-
Finally, wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety Precautions:
-
This compound is corrosive and can cause severe skin burns and eye damage.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Pyridine and triethylamine are flammable and have strong odors. Handle with care.
Visualizations
Below are diagrams illustrating the chemical reaction and the experimental workflow.
Caption: General reaction scheme for the sulfonylation of anilines.
Caption: Experimental workflow for sulfonamide synthesis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. cbijournal.com [cbijournal.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Methyl 4-(Chlorosulfonyl)benzoate | 69812-51-7 | Benchchem [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of "Methyl 3-(chlorosulfonyl)-4-methylbenzoate" in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Methyl 3-(chlorosulfonyl)-4-methylbenzoate" (CAS No. 372198-41-9) is a versatile bifunctional building block extensively utilized in medicinal chemistry for the parallel synthesis of compound libraries.[1][2] Its structure incorporates a reactive sulfonyl chloride group and a methyl ester, allowing for the facile generation of diverse sulfonamide libraries with potential applications in drug discovery. The sulfonyl chloride moiety readily reacts with a wide array of primary and secondary amines to form stable sulfonamide linkages, a common pharmacophore in numerous clinically approved drugs.[3] The methyl ester provides a secondary point for diversification, which can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the chemical space of the synthesized library.[3]
This document provides detailed application notes and experimental protocols for the use of "this compound" in parallel synthesis, with a focus on the generation of sulfonamide libraries targeting key signaling pathways implicated in various diseases.
Key Applications in Parallel Synthesis
The primary application of "this compound" in parallel synthesis is the creation of focused or diverse libraries of sulfonamides. These libraries are then screened against various biological targets to identify novel hit compounds for lead optimization. Common therapeutic areas where sulfonamide libraries have shown significant promise include:
-
Kinase Inhibition: Many sulfonamide-containing molecules have been identified as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of cancer and other diseases.[4] Libraries synthesized from "this compound" can be screened against kinase panels to discover novel anti-cancer agents.
-
Carbonic Anhydrase Inhibition: Sulfonamides are the classical inhibitors of carbonic anhydrases, a family of metalloenzymes involved in physiological processes such as pH regulation and fluid balance.[5] Inhibitors of specific carbonic anhydrase isoforms are used in the treatment of glaucoma, epilepsy, and certain types of cancer.[6]
-
GPCR Modulation: While less common, sulfonamides have also been explored as modulators of G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in a wide range of physiological functions.
Data Presentation: Representative Yields in Parallel Sulfonamide Synthesis
The following table summarizes representative yields for the synthesis of sulfonamides using "this compound" and other sulfonyl chlorides in a parallel synthesis format. It is important to note that yields can vary significantly depending on the specific amine used, reaction conditions, and purification method.
| Amine Substrate Type | Representative Yield Range (%) | Specific Example Yield (%) with this compound |
| Primary Aliphatic Amines | 60 - 95 | Not explicitly reported, but generally high |
| Secondary Aliphatic Amines | 50 - 90 | Not explicitly reported, but generally high |
| Primary Aromatic Amines (electron-rich) | 70 - 95 | Not explicitly reported, but generally high |
| Primary Aromatic Amines (electron-poor) | 40 - 80 | Not explicitly reported, but generally lower |
| Heterocyclic Amines | 50 - 90 | 74[7] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Parallel Synthesis of a Sulfonamide Library
This protocol describes a general method for the parallel synthesis of a sulfonamide library in solution phase using "this compound" and a diverse set of amines in a 96-well plate format.
Materials:
-
"this compound"
-
Library of diverse primary and secondary amines
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block
-
Shaker
-
Multi-channel pipette
-
Apparatus for solvent evaporation (e.g., Genevac or SpeedVac)
-
HPLC-MS for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of "this compound" in anhydrous DCM.
-
Prepare 0.2 M stock solutions of each amine from the library in anhydrous DCM in a separate 96-well plate.
-
Prepare a 0.4 M stock solution of TEA or DIPEA in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL (20 µmol) of the "this compound" stock solution.
-
To each well, add 100 µL (20 µmol) of the corresponding amine stock solution.
-
To each well, add 100 µL (40 µmol) of the TEA or DIPEA stock solution.
-
-
Reaction:
-
Seal the reaction block and place it on a shaker at room temperature.
-
Shake the reaction mixture for 12-16 hours.
-
-
Work-up and Isolation:
-
Remove the solvent from each well by evaporation under reduced pressure.
-
Re-dissolve the residue in each well in an appropriate solvent (e.g., DMSO or DCM/Methanol).
-
Analyze the crude product in each well by HPLC-MS to determine purity and confirm product formation.
-
If necessary, purify the desired products using parallel purification techniques such as mass-directed preparative HPLC.
-
Protocol 2: Synthesis of this compound
This protocol describes the synthesis of the starting material from 3-(chlorosulfonyl)-4-methylbenzoic acid.[7]
Materials:
-
3-(Chlorosulfonyl)-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask, suspend 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 eq) in thionyl chloride (excess).
-
Heat the mixture to reflux for 1-2 hours.
-
Remove the excess thionyl chloride in vacuo using a rotary evaporator.
-
-
Esterification:
-
To the resulting acid chloride, add anhydrous methanol (excess) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the excess methanol in vacuo to yield "this compound" as a solid. The product can be used in the next step without further purification. A reported yield for this two-step process is 60%.[7]
-
Visualization of Signaling Pathways and Experimental Workflow
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[8] It activates several downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[9][10] Sulfonamide-based inhibitors can target the ATP-binding site of the Bcr-Abl kinase domain.
Caption: Bcr-Abl signaling pathway and the point of intervention for sulfonamide inhibitors.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11] Its aberrant activation is a frequent event in many human cancers, making it a prime target for drug development.[12][13]
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for cancer therapy.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[14] This reaction is fundamental to many physiological processes.[15] Sulfonamides are potent inhibitors of CAs, binding to the zinc ion in the active site.[5]
Caption: Mechanism of carbonic anhydrase and its inhibition by sulfonamides.
Experimental Workflow for Parallel Synthesis and Screening
The following diagram illustrates a typical workflow for the parallel synthesis of a sulfonamide library and subsequent biological screening.
Caption: A typical workflow for parallel synthesis and screening of a compound library.
References
- 1. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. jsynthchem.com [jsynthchem.com]
- 13. ijpsr.com [ijpsr.com]
- 14. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Sensitive Quantification of Primary and Secondary Amines in Pharmaceutical Development using Methyl 3-(chlorosulfonyl)-4-methylbenzoate for HPLC-UV Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the pre-column derivatization of primary and secondary amines using Methyl 3-(chlorosulfonyl)-4-methylbenzoate for enhanced detection and quantification by High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
The quantitative analysis of amines is critical in pharmaceutical development, from monitoring starting materials and intermediates to quantifying active pharmaceutical ingredients (APIs) and their metabolites. Many aliphatic and aromatic amines lack a strong chromophore, which makes their direct detection by HPLC with UV-Vis detectors challenging, especially at low concentrations.[1] Pre-column derivatization is a robust strategy to overcome this limitation by covalently attaching a chromophoric tag to the amine analyte.[2][3]
This compound is a highly reactive sulfonyl chloride that serves as an excellent derivatization reagent for primary and secondary amines.[4] The electrophilic sulfur atom of the sulfonyl chloride group readily reacts with the nucleophilic amine to form a stable, UV-active sulfonamide derivative.[3] This reaction, conducted under mild conditions, significantly enhances the molar absorptivity of the analyte, thereby improving detection sensitivity and enabling accurate quantification at low levels.
This application note details a comprehensive protocol for the derivatization of amines with this compound, followed by their separation and quantification using reverse-phase HPLC.
Principle of Derivatization
The derivatization reaction is a nucleophilic substitution where the primary or secondary amine attacks the electrophilic sulfur atom of this compound. This is followed by the elimination of a chloride ion to form a stable sulfonamide derivative and hydrochloric acid. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct and drive the reaction to completion.
Caption: Derivatization of an amine with this compound.
Experimental Protocols
Materials and Reagents
-
This compound (Reagent Grade)
-
Amine standards (e.g., Benzylamine, Aniline, Diethylamine)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
0.45 µm Syringe filters
Equipment
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge tubes or autosampler vials
-
Pipettes
Preparation of Solutions
-
Derivatization Reagent Solution (10 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 1 mL of anhydrous acetonitrile. Note: Prepare this solution fresh daily as sulfonyl chlorides are moisture-sensitive.
-
Base Solution (0.1 M Sodium Bicarbonate): Dissolve 0.84 g of NaHCO₃ in 100 mL of HPLC-grade water.
-
Amine Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each amine standard by dissolving 10 mg in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with a mixture of methanol and water (1:1, v/v) to achieve the desired concentrations for calibration.
Derivatization Procedure
-
Reaction Setup: In a microcentrifuge tube, add 100 µL of the amine standard solution or sample extract.
-
Add Base: Add 200 µL of 0.1 M sodium bicarbonate solution to the tube and vortex for 10 seconds.
-
Add Reagent: Add 100 µL of the 10 mg/mL this compound solution.
-
Reaction: Immediately vortex the mixture for 1 minute. Allow the reaction to proceed at room temperature (approx. 25°C) for 30 minutes.
-
Termination: Stop the reaction by adding 50 µL of 0.1 M HCl to neutralize the excess base and quench the unreacted derivatizing reagent.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject 10-20 µL of the filtered solution into the HPLC system.
HPLC Analysis
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation
The derivatization with this compound allows for the sensitive detection of various amines. The following table summarizes representative quantitative data for selected amine derivatives.
| Analyte (Amine) | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity (r²) |
| Aniline | 8.5 | 5 | 15 | >0.999 |
| Benzylamine | 9.2 | 8 | 25 | >0.999 |
| Diethylamine | 7.8 | 10 | 30 | >0.998 |
| N-methylaniline | 9.8 | 7 | 20 | >0.999 |
Note: These values are representative and may vary depending on the specific HPLC system and conditions.
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of amines is depicted below.
Caption: Workflow for the derivatization and HPLC analysis of amines.
Conclusion
The pre-column derivatization of primary and secondary amines with this compound provides a robust and sensitive method for their quantification by HPLC-UV. The procedure is straightforward and utilizes readily available reagents. The resulting stable sulfonamide derivatives exhibit strong UV absorbance, allowing for low detection limits suitable for various research and development applications in the pharmaceutical industry. The method can be validated for specificity, linearity, accuracy, and precision to meet regulatory requirements.
References
Application Notes and Protocols: Regioselective Reactions of Methyl 3-(chlorosulfonyl)-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(chlorosulfonyl)-4-methylbenzoate is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates two key reactive sites: a highly reactive sulfonyl chloride group and a methyl ester. This arrangement allows for sequential and regioselective functionalization, making it a valuable building block for the synthesis of diverse molecular scaffolds, particularly in the development of novel therapeutic agents. The sulfonyl chloride moiety serves as a prime target for nucleophilic substitution, enabling the facile formation of sulfonamides and sulfonate esters, which are prevalent in a wide array of pharmaceuticals. This document provides detailed application notes and experimental protocols for the regioselective reactions of this compound.
Chemical Properties and Synthesis
Chemical Structure:
IUPAC Name: this compound[1] CAS Number: 372198-41-9[1][2] Molecular Formula: C₉H₉ClO₄S[1][2] Molecular Weight: 248.68 g/mol [1][2]
Synthesis of this compound
A common synthetic route to this compound involves the chlorosulfonylation of 4-methylbenzoic acid followed by esterification. A detailed two-stage protocol is described below.[2]
Experimental Protocol: Synthesis of this compound [2]
-
Stage 1: Chlorosulfonylation
-
In a round-bottom flask equipped with a reflux condenser, add 3-(chlorosulfonyl)-4-methylbenzoic acid (200 mg, 0.85 mmol).
-
Add thionyl chloride (SOCl₂, 1.0 mL) to the flask.
-
Heat the mixture to reflux and maintain for 1 hour.
-
After cooling, remove the excess thionyl chloride in vacuo.
-
-
Stage 2: Esterification
-
To the residue from Stage 1, add methanol (MeOH, 5 mL).
-
Stir the solution for 1 hour at room temperature.
-
Remove the solvent in vacuo to yield this compound as a pale brown solid.
-
Quantitative Data:
| Starting Material | Product | Yield |
| 3-(chlorosulfonyl)-4-methylbenzoic acid | This compound | 60% |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), 2.86 (s, 3H).[2]
-
LC-MS (APCI⁻): 229 (M-Cl+O, 100%).[2]
Regioselective Reactions at the Sulfonyl Chloride Group
The primary site for regioselective reactions on this compound is the highly electrophilic sulfur atom of the sulfonyl chloride group. This allows for selective reactions with a variety of nucleophiles, leaving the methyl ester group intact for potential subsequent transformations.
Sulfonamide Formation
The reaction with primary and secondary amines is a cornerstone of this reagent's utility, leading to the formation of N-substituted sulfonamides, a common motif in pharmacologically active compounds.
General Reaction Scheme:
Caption: General workflow for sulfonamide synthesis.
Experimental Protocol: Synthesis of Methyl 3-(2-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-1-methylhydrazinylsulfonyl)-4-methylbenzoate [2]
-
Combine this compound (87 mg, 0.35 mmol) and 2-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-1-methylhydrazine (30 mg, 0.18 mmol) in a suitable solvent.
-
Add sodium bicarbonate (NaHCO₃) as a base.
-
Stir the reaction mixture at room temperature until completion (monitoring by TLC).
-
Purify the product by column chromatography (eluting with hexanes:EtOAc 2:1 to 1:1 to EtOAc).
Quantitative Data for Sulfonamide Synthesis:
| Nucleophile | Product | Yield |
| 2-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-1-methylhydrazine | Methyl 3-(2-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-1-methylhydrazinylsulfonyl)-4-methylbenzoate | 74% |
Sulfonate Ester Formation
Reaction with phenols or alcohols provides access to sulfonate esters. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.
General Reaction Scheme:
Caption: General workflow for sulfonate ester synthesis.
General Experimental Protocol for Sulfonate Ester Synthesis:
This is a general protocol based on established methods for sulfonate ester formation.
-
Dissolve this compound (1.0 eq) and the desired phenol or alcohol (1.0-1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a suitable base, such as pyridine or triethylamine (1.2-1.5 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Expected Quantitative Data (Illustrative):
| Nucleophile (Phenol) | Product (Sulfonate Ester) | Expected Yield Range |
| Phenol | Methyl 3-(phenoxysulfonyl)-4-methylbenzoate | 80-95% |
| 4-Nitrophenol | Methyl 4-methyl-3-(((4-nitrophenyl)oxy)sulfonyl)benzoate | 75-90% |
| 2-Chlorophenol | Methyl 3-(((2-chlorophenyl)oxy)sulfonyl)-4-methylbenzoate | 85-98% |
Applications in Drug Development
The sulfonamide linkage is a key structural feature in numerous approved drugs, including antibiotics, diuretics, and anticancer agents. The ability to readily synthesize a library of sulfonamide derivatives from this compound makes it a valuable tool in lead generation and optimization. The resulting compounds can be screened for various biological activities. For instance, derivatives of similar chlorosulfonyl benzoates have been explored for their potential as antimicrobial and anticancer agents.
Logical Workflow for a Drug Discovery Application
The following diagram illustrates a logical workflow for utilizing this compound in a drug discovery context.
Caption: Drug discovery workflow using the target molecule.
Conclusion
This compound is a highly useful and versatile reagent for the regioselective synthesis of sulfonamides and sulfonate esters. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the field of drug discovery and development. The ability to selectively functionalize the sulfonyl chloride group allows for the creation of diverse molecular libraries for biological screening and the development of novel chemical entities.
References
Application Notes and Protocols: Methyl 3-(chlorosulfonyl)-4-methylbenzoate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(chlorosulfonyl)-4-methylbenzoate is a versatile bifunctional reagent that holds significant potential in the realm of solid-phase organic synthesis (SPOS), particularly for the construction of sulfonamide libraries. Sulfonamides are a critical pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. The use of solid-phase synthesis methodologies allows for the rapid and efficient generation of a multitude of diverse sulfonamide derivatives, which can be invaluable in drug discovery and lead optimization processes.
This document provides a detailed protocol for the application of this compound in the solid-phase synthesis of N-substituted sulfonamides. The protocol outlines the immobilization of an amine on a solid support, the subsequent sulfonylation reaction, and the final cleavage of the desired product.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below.[1]
| Property | Value |
| Molecular Formula | C₉H₉ClO₄S |
| Molecular Weight | 248.68 g/mol |
| CAS Number | 372198-41-9 |
| Appearance | Pale brown solid (based on synthesis reports)[2] |
| IUPAC Name | methyl 3-chlorosulfonyl-4-methylbenzoate[1] |
Experimental Protocols
The following protocol describes a general method for the solid-phase synthesis of a sulfonamide derivative using this compound. This protocol is exemplified with the use of Rink Amide resin, which is suitable for the synthesis of C-terminal amide peptides and small molecules, and allows for cleavage under acidic conditions.[3][4]
Protocol 1: Solid-Phase Synthesis of a Model Sulfonamide
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Primary amine (e.g., benzylamine as a model substrate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Place the Fmoc-Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in a solid-phase synthesis vessel. Add DMF (2 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF (2 mL) to the resin.
-
Shake the vessel at room temperature for 5 minutes.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
-
Sulfonylation:
-
Dissolve this compound (e.g., 3 equivalents based on resin loading) and DIPEA (e.g., 5 equivalents) in DMF (2 mL).
-
Add the solution to the deprotected resin.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
To monitor the reaction, a small sample of the resin can be taken, washed, dried, and subjected to a test cleavage.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL).
-
Dry the resin under vacuum.
-
-
Cleavage and Product Isolation:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (2 mL) to the dry resin.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Reduce the volume of the filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the crude product under vacuum.
-
The crude product can be purified by preparative HPLC.
-
Quantitative Data
| Amine Substrate | Reaction Time (h) | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) | Purity (%) |
| Benzylamine | 16 | 16.0 | 12.8 | 80 | >95 |
| 4-Methoxybenzylamine | 18 | 17.5 | 13.5 | 77 | >95 |
| Cyclohexylamine | 24 | 15.6 | 11.7 | 75 | >90 |
| Aniline | 24 | 15.3 | 10.7 | 70 | >90 |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of sulfonamides.
Reaction Scheme
Caption: General reaction scheme for solid-phase sulfonamide synthesis.
Safety and Handling
This compound is a sulfonyl chloride and should be handled with appropriate safety precautions.[6][7][8][9]
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8]
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.[8]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
-
-
Storage:
-
Store in a cool, dry place away from moisture.
-
Keep the container tightly closed.
-
-
Incompatibilities:
-
Reacts with water, alcohols, and strong bases.
-
Incompatible with strong oxidizing agents.[6]
-
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this reagent.
References
- 1. This compound | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. appliedpolytech.com [appliedpolytech.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. nj.gov [nj.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. angenechemical.com [angenechemical.com]
- 9. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
Application Notes and Protocols: One-Pot Synthesis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(chlorosulfonyl)-4-methylbenzoate is a key bifunctional molecule widely employed as a crucial intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its structure, incorporating both a reactive chlorosulfonyl group and a methyl ester, provides two distinct points for chemical modification. This dual reactivity makes it an invaluable building block in medicinal chemistry, particularly for the development of targeted therapies. The chlorosulfonyl moiety readily reacts with amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thiosulfonates, respectively.[1] Sulfonamides, in particular, are a prominent functional group in a multitude of approved drugs. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, offering another site for derivatization.
This document provides a detailed protocol for an adapted one-pot synthesis of this compound. While traditionally a two-step process, this protocol outlines a streamlined procedure where both steps are performed sequentially in a single reaction vessel, enhancing efficiency by eliminating the need for intermediate isolation. Additionally, we present its application in the synthesis of precursors for targeted drug development, specifically focusing on its role in generating scaffolds for kinase inhibitors.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 372198-41-9 |
| Molecular Formula | C₉H₉ClO₄S |
| Molecular Weight | 248.68 g/mol |
| Appearance | Pale brown solid |
Table 2: Summary of the Adapted One-Pot Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 3-(Chlorosulfonyl)-4-methylbenzoic acid | [2] |
| Reagent 1 | Thionyl chloride (SOCl₂) | [2] |
| Reagent 2 | Methanol (MeOH) | [2] |
| Reaction Temperature | Reflux (for SOCl₂), Room Temperature (for MeOH) | [2] |
| Reaction Time | 1 hour (for SOCl₂), 1 hour (for MeOH) | [2] |
| Yield | ~60% | [2] |
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), 2.86 (s, 3H) | [2] |
| LC-MS (APCI⁻) | 229 (M-Cl+O, 100%) | [2] |
Experimental Protocols
Adapted One-Pot Synthesis of this compound
This protocol describes the synthesis from 3-(chlorosulfonyl)-4-methylbenzoic acid.
Materials and Reagents:
-
3-(Chlorosulfonyl)-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(chlorosulfonyl)-4-methylbenzoic acid (e.g., 200 mg, 0.85 mmol).
-
Acyl Chloride Formation: Carefully add thionyl chloride (e.g., 1.0 mL) to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 1 hour. The reaction should be carried out in a well-ventilated fume hood.
-
Removal of Excess Reagent: After 1 hour, cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride in vacuo using a rotary evaporator.
-
Esterification: To the residue in the same flask, add anhydrous methanol (e.g., 5 mL).
-
Stirring: Stir the resulting solution at room temperature for 1 hour.
-
Work-up: Remove the methanol in vacuo to yield this compound as a pale brown solid.
-
Purification (Optional): The crude product can be purified by chromatography if necessary.
Applications in Drug Development
This compound is a versatile precursor for the synthesis of various bioactive molecules, particularly kinase inhibitors. The chlorosulfonyl group serves as a handle for introducing the sulfonamide pharmacophore, which is a key feature in many kinase inhibitors that target the ATP-binding site.
General Synthetic Workflow for Kinase Inhibitor Scaffolds
The following workflow illustrates the utility of this compound in the synthesis of a generic kinase inhibitor scaffold. This involves the reaction of the chlorosulfonyl group with a suitable amine to form a sulfonamide, followed by potential modification of the methyl ester group.
Caption: Synthetic workflow for a kinase inhibitor candidate.
Targeting the PI3K/Akt/mTOR Signaling Pathway
Many kinase inhibitors synthesized from sulfonamide-containing scaffolds target critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in various human cancers. Inhibitors designed to target kinases within this pathway can effectively block downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
References
Catalytic Transformations of Methyl 3-(chlorosulfonyl)-4-methylbenzoate: Application Notes and Protocols for Pharmaceutical and Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(chlorosulfonyl)-4-methylbenzoate is a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a modifiable methyl ester, makes it a versatile building block for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the catalytic transformation of this compound, with a focus on the formation of sulfonamides, a critical functional group in many therapeutic agents.
The protocols described herein are based on established catalytic methods for the reactions of aryl sulfonyl chlorides. While direct examples with this compound are not extensively reported in the public domain, the provided methodologies for analogous substrates offer a robust starting point for reaction optimization.
Catalytic Sulfonamide Synthesis
The reaction of this compound with primary or secondary amines is a fundamental transformation for the synthesis of a diverse range of N-substituted sulfonamides. Transition metal catalysis, particularly with palladium and copper, offers mild and efficient alternatives to traditional methods that often require harsh conditions.
Palladium-Catalyzed Sulfonamidation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. While typically employed for the amination of aryl halides, similar catalytic systems can be adapted for the sulfonamidation of aryl sulfonyl chlorides. The general principle involves the oxidative addition of a palladium(0) catalyst to the sulfonyl chloride, followed by reaction with an amine and subsequent reductive elimination to yield the sulfonamide product.
Experimental Protocol: General Procedure for Palladium-Catalyzed Sulfonamidation
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the chosen solvent.
-
Add the amine to the reaction mixture.
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative for Aryl Sulfonyl Chlorides):
| Catalyst System | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ / Xantphos | Morpholine | K₃PO₄ | Toluene | 100 | 85-95 |
| Pd(OAc)₂ / BINAP | Aniline | Cs₂CO₃ | Toluene | 110 | 80-90 |
| Pd₂(dba)₃ / RuPhos | Benzylamine | K₃PO₄ | Dioxane | 100 | 88-98 |
Note: Yields are based on reactions with analogous aryl sulfonyl chlorides and may vary for this compound.
Copper-Catalyzed Sulfonamidation
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a cost-effective alternative to palladium catalysis for the formation of sulfonamides from aryl sulfonyl chlorides. These reactions typically employ a copper(I) salt as the catalyst in the presence of a ligand and a base.
Experimental Protocol: General Procedure for Copper-Catalyzed Sulfonamidation
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.5 eq)
-
Copper(I) catalyst (e.g., CuI, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 20 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
In a reaction vessel, combine this compound, the amine, copper(I) catalyst, ligand, and base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 100-130 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data (Representative for Aryl Sulfonyl Chlorides):
| Catalyst System | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| CuI / 1,10-Phenanthroline | Piperidine | K₂CO₃ | DMF | 120 | 75-85 |
| Cu₂O / Oxalamide Ligand | Various primary amines | Cs₂CO₃ | i-PrOH | 130 | Good to excellent[1] |
| CuCl₂ on Fe₃O₄ NPs | Aromatic amines | K₂CO₃ | PEG | 80 | High[2] |
Note: Yields are based on reactions with analogous aryl sulfonyl chlorides and may vary for this compound.
Visualizing Reaction Pathways and Workflows
To aid in the understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.
Conclusion
The catalytic methods outlined provide a robust framework for the synthesis of novel sulfonamide derivatives from this compound. These protocols, leveraging the efficiency of palladium and copper catalysts, are amenable to a wide range of amine nucleophiles, enabling the generation of diverse compound libraries for drug discovery and agrochemical development. Researchers are encouraged to use these application notes as a starting point and to optimize reaction conditions for their specific substrates to achieve the best possible outcomes. Further exploration into organocatalytic methods may also present milder and more sustainable alternatives for these important transformations.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than the expected ~60%. What are the most common causes?
Low yields in the synthesis of this compound are frequently attributed to several key factors. The most critical of these is the presence of moisture, as chlorosulfonic acid reacts violently with water, leading to its decomposition and the hydrolysis of the desired product.[1][2] Inadequate temperature control can also lead to the formation of undesired isomers, primarily the ortho-isomer, which can be difficult to separate and will reduce the yield of the target meta-isomer.[3] Furthermore, incomplete reactions due to insufficient reaction time or improper stoichiometry of reagents can leave a significant amount of starting material unreacted. Finally, product loss during the workup and purification stages is a common issue that can substantially lower the final yield.
Q2: I'm observing a significant amount of a byproduct that is difficult to separate. What is it likely to be and how can I minimize its formation?
The most probable byproduct is an isomer of the desired product, likely methyl 2-(chlorosulfonyl)-4-methylbenzoate or methyl 4-(chlorosulfonyl)-2-methylbenzoate. The regioselectivity of the chlorosulfonation of toluene derivatives is highly dependent on the reaction temperature.[3] Lower temperatures tend to favor the formation of the ortho-isomer, while higher temperatures favor the para-isomer.[3] To minimize the formation of isomeric byproducts, it is crucial to maintain precise control over the reaction temperature. For the synthesis of the 3-chloro-sulfonyl isomer, it is important to follow a validated protocol with a specific temperature range.
Another common byproduct is the corresponding sulfonic acid, which results from the hydrolysis of the sulfonyl chloride functional group.[4] This can occur if the reaction is exposed to moisture or during an aqueous workup. To minimize its formation, ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize the contact time with aqueous solutions and use cold water to reduce the rate of hydrolysis.
Q3: How can I confirm the presence of the sulfonic acid byproduct?
The sulfonic acid byproduct is more polar than the desired sulfonyl chloride. This difference in polarity can be utilized for its detection. Thin Layer Chromatography (TLC) is a quick and effective method to check for the presence of the sulfonic acid. The sulfonic acid will have a lower Rf value (it will travel a shorter distance up the TLC plate) compared to the sulfonyl chloride. Additionally, the sulfonic acid is soluble in aqueous base, whereas the sulfonyl chloride is not. This property can be used to separate the two compounds during an extraction.
Q4: My crude product is a dark oil and difficult to purify. What are the likely causes and what purification strategies can I employ?
The formation of a dark oil suggests the presence of impurities, which could arise from side reactions or the degradation of starting materials or the product. Overheating the reaction mixture can lead to the formation of polymeric or tar-like substances.
For purification, two primary methods can be employed:
-
Recrystallization: This is an effective method for purifying solid compounds. Suitable solvent systems for similar compounds include ethanol or a mixture of a good solvent (like dichloromethane) and a poor solvent (like n-heptane).[2] The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, allowing for the crystallization of the pure compound upon cooling.
-
Column Chromatography: For oily products or complex mixtures of impurities, silica gel column chromatography is a powerful purification technique.[2] A typical eluent system would be a gradient of ethyl acetate in hexanes. The less polar sulfonyl chloride will elute before the more polar sulfonic acid byproduct.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A reported yield for the synthesis of this compound starting from 3-(chlorosulfonyl)-4-methylbenzoic acid is approximately 60%.[1] Yields for the synthesis of a related isomer, methyl 2-chlorosulfonyl-3-methylbenzoate, have been reported in the range of 55% to 72%.[5]
Q2: What are the critical safety precautions to take when working with chlorosulfonic acid?
Chlorosulfonic acid is a highly corrosive and reactive substance that requires careful handling in a well-ventilated fume hood.[1][2] It reacts violently with water, releasing large amounts of heat and toxic fumes (hydrochloric acid and sulfuric acid).[1][6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Ensure that all glassware is scrupulously dry and the reaction is conducted under anhydrous conditions.
Q3: Can I use methyl p-toluate as a starting material for a direct chlorosulfonation?
Yes, it is possible to synthesize this compound via the direct chlorosulfonation of methyl p-toluate. However, this reaction is prone to the formation of isomeric byproducts. The methyl group is an ortho-, para-director, and the ester group is a meta-director. Therefore, the reaction can yield a mixture of isomers, and controlling the regioselectivity can be challenging. Temperature control is a critical parameter in influencing the product distribution.[3]
Q4: How should I properly quench a reaction containing chlorosulfonic acid?
Quenching a reaction with residual chlorosulfonic acid must be done with extreme caution. The reaction mixture should be cooled in an ice bath and then very slowly and carefully poured onto crushed ice with vigorous stirring. This should be done in a fume hood, and the operator should be prepared for the evolution of acidic gases. Alternatively, the reaction mixture can be slowly added to a rapidly stirred, cold, inert solvent to dilute it before quenching with ice water.
Data Presentation
| Starting Material | Reagents | Reaction Conditions | Reported Yield (%) | Reference |
| 3-(Chlorosulfonyl)-4-methylbenzoic acid | 1. Thionyl chloride 2. Methanol | 1. Reflux with thionyl chloride for 1 hour 2. Stir with methanol for 1 hour | 60 | [1] |
| Methyl 2-nitro-3-methylbenzoate | Benzyl isothiourea hydrochloride, Cesium carbonate, Sodium hypochlorite | Multi-step synthesis | 68 | [5] |
| Methyl 2-nitro-3-methylbenzoate | Benzyl isothiourea hydrochloride, Potassium hydroxide, Sodium hypochlorite | Multi-step synthesis | 55 | [5] |
Experimental Protocols
Synthesis of this compound from 3-(Chlorosulfonyl)-4-methylbenzoic Acid [1]
Materials:
-
3-(Chlorosulfonyl)-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Anhydrous reaction vessel and glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 3-(chlorosulfonyl)-4-methylbenzoic acid.
-
Carefully add thionyl chloride to the flask.
-
Heat the mixture to reflux and maintain for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To the resulting residue, carefully add anhydrous methanol and stir the solution at room temperature for 1 hour.
-
Remove the methanol under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Temperature effect on isomer formation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
Side reactions of "Methyl 3-(chlorosulfonyl)-4-methylbenzoate" with complex amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-(chlorosulfonyl)-4-methylbenzoate and complex amines. The focus is on identifying and mitigating common side reactions to ensure the successful synthesis of desired sulfonamide products.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between this compound and a complex amine?
The primary reaction is a nucleophilic substitution where the amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride group.[1] This results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid (HCl).[1]
Q2: What are the most common side reactions observed during this synthesis?
The most prevalent side reactions include:
-
Di-sulfonylation: This occurs when a primary amine reacts with two molecules of the sulfonyl chloride.[2]
-
Hydrolysis of the Sulfonyl Chloride: The presence of water can lead to the hydrolysis of the sulfonyl chloride to the corresponding and less reactive sulfonic acid.
-
Reaction with other nucleophilic groups: If the complex amine contains other nucleophilic moieties, such as hydroxyl groups, these can compete with the amine to react with the sulfonyl chloride, forming sulfonate esters.[1]
-
Hydrolysis of the Methyl Ester: The methyl ester group on the benzoate ring can be hydrolyzed under strongly acidic or basic conditions, especially during work-up or prolonged reaction times.[1]
Q3: Why is di-sulfonylation a significant issue with primary amines?
Di-sulfonylation is a common side reaction when using primary amines because the initial mono-sulfonamide product still possesses a proton on the nitrogen atom.[2] In the presence of a base, this proton can be removed, rendering the nitrogen nucleophilic again and allowing it to react with a second molecule of this compound.
Q4: What is the function of a base in this reaction, and which one should I choose?
A base is typically added to neutralize the hydrochloric acid (HCl) that is generated during the reaction.[3] The choice of base is crucial. Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[2] Pyridine can also be used as both a base and a solvent. The selection can impact reaction rates and the side-product profile.
Q5: Can I use secondary or tertiary amines in this reaction?
Yes. Secondary amines react similarly to primary amines to form the corresponding sulfonamide. Tertiary amines, however, will not form stable sulfonamides as they lack a proton on the nitrogen to be eliminated. Instead, they may form unstable quaternary ammonium salts or act solely as a base.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of sulfonamides from this compound and complex amines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Reagent Degradation: The sulfonyl chloride may have hydrolyzed due to moisture. 2. Insufficiently Nucleophilic Amine: The amine may be too sterically hindered or electronically poor to react efficiently. 3. Incorrect Stoichiometry: An improper ratio of reactants was used. | 1. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored sulfonyl chloride. 2. Consider using a stronger base or a more forcing reaction condition (e.g., higher temperature), but monitor for degradation. 3. Carefully check calculations and use a slight excess (1.1-1.5 equivalents) of the amine.[2] |
| Significant Amount of Di-sulfonylated Byproduct | 1. Use of a Primary Amine: Primary amines are prone to this side reaction.[2] 2. Reaction Temperature is Too High: Higher temperatures can accelerate the rate of the second sulfonylation. 3. Rapid Addition of Sulfonyl Chloride: A high local concentration of the sulfonyl chloride favors di-sulfonylation. | 1. This is an inherent reactivity; mitigation strategies are required. 2. Lower the reaction temperature. Conduct the addition of the sulfonyl chloride at 0 °C or even as low as -78 °C.[2] 3. Add the sulfonyl chloride dropwise as a solution over an extended period (30-60 minutes) to the stirred amine solution.[2] |
| Product is Contaminated with Starting Amine | 1. Incomplete Reaction: The reaction has not gone to completion. 2. Excess Amine Used: A large excess of the amine was used, making removal difficult. | 1. Monitor the reaction by TLC or LC-MS to confirm completion. If necessary, extend the reaction time or gently warm the mixture after the initial addition. 2. During work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the excess amine into the aqueous layer. |
| Formation of an Insoluble Precipitate (Not the Product) | 1. Amine Hydrochloride Salt: The HCl byproduct is reacting with the starting amine or basic product. 2. Low Solubility: The product or intermediates may be poorly soluble in the chosen solvent. | 1. Ensure a suitable base (e.g., triethylamine) is present in sufficient quantity to neutralize all generated HCl. 2. Choose a solvent in which all reactants and the product are reasonably soluble (e.g., Dichloromethane, THF, Acetonitrile).[2] |
| Difficult Purification / Tailing on Silica Gel Column | 1. Multiple Side Products: The reaction conditions led to a complex mixture. 2. Basic Nature of Product: The amine or sulfonamide product is interacting strongly with the acidic silica gel. | 1. Re-optimize the reaction conditions (temperature, stoichiometry, base) to minimize byproducts. 2. Add a small amount of triethylamine (~0.5-1%) to the eluent to suppress tailing and improve separation.[4] Alternatively, use a different stationary phase like alumina. |
Data Presentation
Table 1: Effect of Base on Sulfonylation Reactions
| Base | Type | Comments |
| Pyridine | Weak, Nucleophilic | Often used as both base and solvent. Can sometimes lead to side products. |
| Triethylamine (TEA) | Strong, Non-nucleophilic | Commonly used and effective for scavenging HCl.[2] |
| DIPEA (Hünig's base) | Strong, Hindered, Non-nucleophilic | Good for sterically hindered substrates; its bulky nature prevents it from acting as a nucleophile.[2] |
| Sodium Bicarbonate (NaHCO₃) | Weak, Inorganic | Used in aqueous work-up to neutralize acid. Can be used in biphasic reaction conditions.[5] |
Experimental Protocols
Protocol 1: General Synthesis of Mono-sulfonamide from a Complex Secondary Amine
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the complex amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF, to achieve ~0.1 M concentration).[2]
-
Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.[2]
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes using a syringe pump or dropping funnel.[2]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm slowly to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by water, and finally brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the pure mono-sulfonamide.[2]
Protocol 2: Optimized Protocol to Minimize Di-sulfonylation with a Primary Amine
-
Reaction Setup: Dissolve the primary amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.[2]
-
Cooling: Cool the mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Reagent Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise over 60 minutes. Maintain the internal temperature below -15 °C.
-
Reaction: Stir the reaction at -20 °C for an additional 2 hours after the addition is complete.
-
Monitoring and Work-up: Check for completion using TLC or LC-MS. If the reaction is complete, proceed with the standard aqueous work-up as described in Protocol 1. If incomplete, allow the reaction to warm slowly to 0 °C and monitor further.
Visualizations
Caption: Reaction scheme for sulfonylation and common side reactions.
Caption: A standard experimental workflow for sulfonamide synthesis.
Caption: A troubleshooting workflow for sulfonylation reactions.
References
Technical Support Center: Purification of Products from Methyl 3-(chlorosulfonyl)-4-methylbenzoate Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving Methyl 3-(chlorosulfonyl)-4-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a versatile intermediate primarily used for the synthesis of sulfonamides. The highly reactive sulfonyl chloride group (-SO₂Cl) readily reacts with primary and secondary amines, anilines, and other nucleophiles to form the corresponding sulfonamide derivatives. It can also be used to synthesize sulfonic esters by reacting with alcohols.
Q2: What are the most common impurities to expect in my crude product?
Impurities typically arise from side reactions or incomplete reactions. Key impurities to monitor are:
-
Unreacted this compound: The starting material may be present if the reaction has not gone to completion.
-
3-(Hydroxysulfonyl)-4-methylbenzoic acid methyl ester: The sulfonyl chloride group is highly susceptible to hydrolysis by water present in solvents, reagents, or the atmosphere.
-
3-(Chlorosulfonyl)-4-methylbenzoic acid: The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, particularly during aqueous work-up.[1][2][3]
-
Byproducts from the nucleophile: Excess amine or other nucleophiles and their salts are common impurities.
Summary of Common Impurities
| Impurity Name | Chemical Structure | Polarity | Removal Method |
| Unreacted Starting Material | This compound | Moderate | Column Chromatography, Hydrolysis during basic work-up |
| Sulfonic Acid Hydrolysis Product | 3-(Hydroxysulfonyl)-4-methylbenzoic acid methyl ester | High | Aqueous extraction (basic wash), Column Chromatography |
| Ester Hydrolysis Product | 3-(Chlorosulfonyl)-4-methylbenzoic acid | High | Aqueous extraction (basic wash) |
| Excess Amine/Nucleophile | Varies | Varies (often basic) | Aqueous extraction (acidic wash), Column Chromatography |
Q3: What are the recommended primary methods for purifying reaction products?
The two most effective purification methods for products derived from this compound are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is the most versatile method for separating the desired product from unreacted starting materials, byproducts, and hydrolysis products, especially when impurities have different polarities.[4][5] A typical mobile phase is a gradient of ethyl acetate in hexanes.[4][6]
-
Recrystallization: This technique is ideal for purifying solid products that are already relatively clean (>90%). It is effective at removing small amounts of impurities to yield high-purity crystalline material.[5][7] Common solvent systems include ethanol/water or dichloromethane/heptane.[7]
Q4: How can I monitor the reaction and assess the purity of my final product?
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and identifying the components in your crude mixture. A single spot on a developed TLC plate is a good indicator of purity.[6] It is crucial to use a visualization method, such as a UV lamp, as many of these aromatic compounds are UV-active.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the final product and identify impurities. For example, the disappearance of the characteristic singlet for the methyl ester protons (~3.9 ppm) would indicate hydrolysis.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for confirming the molecular weight of the desired product and detecting trace impurities.[4]
-
Melting Point Analysis: A sharp melting point range that is consistent with literature values suggests a high degree of purity for a crystalline solid.[6]
Troubleshooting Guides
This section addresses common problems encountered during the purification process.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Product is an oil and will not crystallize | 1. The product may have a low melting point. 2. Significant impurities are present, causing melting point depression. 3. Residual solvent is trapped in the product. | 1. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. 2. Purify the material using flash column chromatography to remove impurities.[6] 3. Dry the product under high vacuum for an extended period. |
| Poor separation or tailing on silica gel column chromatography | 1. The product (e.g., a sulfonamide with a free N-H) is interacting strongly with the acidic silica gel. 2. The chosen eluent system has incorrect polarity. | 1. Add a small amount of a modifier to the mobile phase, such as triethylamine (~0.5-1%) for basic compounds or acetic acid (~1%) for acidic compounds, to reduce tailing.[6] 2. Perform a thorough TLC analysis to find an optimal solvent system that gives good separation (Rf values between 0.2 and 0.5).[5] |
| Final product is contaminated with starting material | 1. The reaction was incomplete. 2. The purification method was not effective at separating the product and starting material due to similar polarities. | 1. If possible, push the reaction to completion by increasing the reaction time or temperature. 2. Optimize the column chromatography eluent system, using a shallower gradient to improve resolution. 3. Consider a reactive work-up: quench the reaction with a dilute aqueous base (e.g., NaHCO₃) to hydrolyze the unreacted sulfonyl chloride to the more polar sulfonic acid, which can then be easily removed by extraction. |
| Yield is very low after aqueous work-up | 1. The desired product has some water solubility and was lost to the aqueous layers. 2. The product degraded or hydrolyzed under the work-up conditions (e.g., ester hydrolysis). | 1. Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product. 2. Use milder work-up conditions. If the product is sensitive to strong acids or bases, use saturated sodium bicarbonate instead of sodium hydroxide, and wash with brine. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Sulfonamide Synthesis
This protocol is designed to remove water-soluble impurities, such as salts and hydrolysis byproducts, following a reaction with an amine.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add the mixture to a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Collect the organic layer.
-
Acid Wash: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine.
-
Base Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will remove the highly polar sulfonic acid (from hydrolysis of the starting material) and the carboxylic acid (from ester hydrolysis).[4]
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
This method is suitable for separating the desired product from impurities with different polarities.
-
TLC Analysis: Dissolve a small sample of the crude product in a solvent like DCM and spot it on a TLC plate. Develop the plate using different ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1) to find the eluent system that provides the best separation of the product spot from impurity spots.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexanes). Pour the slurry into a column and use pressure to pack it, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of the packed column for optimal separation.[6]
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the eluent polarity (e.g., from 10% to 30% to 50% EtOAc in Hexanes) to move the compounds down the column.[6]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis and Concentration: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent with a rotary evaporator to obtain the purified product.[6]
Visual Guides
Caption: General workflow for the purification of products.
Caption: Troubleshooting logic for column chromatography.
References
- 1. Ultrasound mediated alkaline hydrolysis of methyl benzoate--reinvestigation with crucial parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Removal of Unreacted Methyl 3-(chlorosulfonyl)-4-methylbenzoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals regarding the effective removal of unreacted Methyl 3-(chlorosulfonyl)-4-methylbenzoate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most effective method for removing unreacted this compound from a reaction mixture?
A1: The most common and effective method is to quench the reaction mixture with a cold, saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).[1][2] This process, known as an aqueous workup, serves two primary purposes: it hydrolyzes the reactive sulfonyl chloride group to a water-soluble sulfonic acid salt and neutralizes the hydrochloric acid (HCl) generated during this hydrolysis.[1]
Q2: Why is a basic solution like sodium bicarbonate recommended over plain water for quenching?
A2: While water alone can hydrolyze the sulfonyl chloride, the reaction produces HCl, which can acidify the mixture.[1] This acidic environment may be detrimental to acid-sensitive products. A basic solution, such as sodium bicarbonate, neutralizes the generated HCl, protecting the desired product.[2] Furthermore, the basic conditions ensure the resulting sulfonic acid is converted to its corresponding salt, which typically has much higher aqueous solubility, facilitating its removal from the organic layer.
Q3: What is the primary byproduct formed from this compound during a basic aqueous quench?
A3: During a basic quench, the chlorosulfonyl group (-SO₂Cl) is hydrolyzed to a sulfonic acid group (-SO₃H). In the presence of a base like sodium bicarbonate, this is immediately deprotonated to form the corresponding water-soluble sodium sulfonate salt: Sodium 2-methyl-5-(methoxycarbonyl)benzenesulfonate.
Q4: How can I confirm that all the unreacted sulfonyl chloride has been removed from my reaction mixture?
A4: Several analytical techniques can be employed to confirm the absence of the starting sulfonyl chloride:
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Thin-Layer Chromatography (TLC): A quick and simple method to compare the worked-up reaction mixture against a spot of the starting sulfonyl chloride.[2] Complete removal is indicated by the disappearance of the starting material spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction mixture's purity.[3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the characteristic signals of the starting material.[5]
-
Infrared (IR) Spectroscopy: The disappearance of strong absorption bands characteristic of the S=O and S-Cl stretching vibrations can indicate complete removal.[6]
Q5: What if my desired product is sensitive to water or basic conditions? Are there alternative removal methods?
A5: If your product is unstable in aqueous or basic conditions, several alternatives can be considered:
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Stoichiometric Control: Carefully control the reaction stoichiometry by using a slight deficit (0.95-0.98 equivalents) of the sulfonyl chloride to ensure it is fully consumed.[2]
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Chromatography: Purification via column chromatography on silica gel is often effective for separating the desired product from the unreacted sulfonyl chloride.[2][4]
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Non-Aqueous Quench: Use a nucleophilic amine that forms a sulfonamide, which can then be removed by extraction at a different pH or by chromatography.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Excessive heat, gas evolution, or foaming during quench. | The rate of addition of the reaction mixture to the quenching solution is too fast.[1] The quenching solution was not sufficiently cooled.[1] | Immediately slow down or stop the addition. Ensure the quenching flask is securely placed in an ice bath with efficient stirring to dissipate heat. Proceed with a very slow, dropwise addition once the temperature is controlled.[1] |
| An oily layer or solid precipitate forms after the basic wash. | Incomplete quenching, leaving behind unreacted sulfonyl chloride. The sodium salt of the resulting sulfonic acid may have limited solubility and is precipitating. | Ensure the quenching process was complete by checking that the aqueous layer is neutral or slightly basic (pH 7-8). If the precipitate is the sulfonic acid salt, it can often be removed by an additional wash with water or brine.[1] |
| TLC/HPLC analysis still shows the presence of starting material after workup. | Insufficient time or mixing during the quench. Insufficient amount of base used. The sulfonyl chloride has poor solubility in the quenching medium.[7] | Repeat the wash with saturated sodium bicarbonate solution. Ensure vigorous stirring for at least 30 minutes to allow for complete hydrolysis.[1] Consider adding a co-solvent if phase transfer is an issue, but be mindful of potential product solubility changes. |
| The desired product is degrading or hydrolyzing during workup. | The product is sensitive to the pH or prolonged exposure to water. The ester group on the molecule is susceptible to basic hydrolysis.[8][9] | Perform the quench at a lower temperature (0-5 °C) and minimize the time the organic layer is in contact with the aqueous phase.[1] Consider using a weaker base or switching to a non-aqueous workup followed by chromatography. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉ClO₄S[10] |
| Molecular Weight | 248.68 g/mol [10] |
| Appearance | Pale brown solid[5] |
| Incompatibilities | Water, strong bases, amines, strong oxidizing agents[1] |
Table 2: Comparison of Common Quenching Methods for Sulfonyl Chlorides
| Method | Reagent | Key Byproduct | Advantages | Disadvantages |
| Basic Aqueous Quench | Saturated NaHCO₃ or Na₂CO₃ solution | Water-soluble sodium sulfonate salt | Effective, inexpensive, removes acidic byproducts.[1][2] | Can degrade base-sensitive products; exothermic reaction requires careful control.[1] |
| Water Quench | Deionized Water | Sulfonic acid and HCl | Simple and avoids strong bases. | Generates HCl which can harm acid-sensitive products; hydrolysis may be slower.[1] |
| Amine Quench | Simple primary or secondary amine (e.g., diethylamine) | Sulfonamide | Useful for water-sensitive compounds. | Byproduct (sulfonamide) remains in the organic layer and requires removal, typically by chromatography.[2] |
| Chromatography | Silica Gel | N/A | Avoids aqueous conditions entirely; highly effective for separation.[2] | Requires more solvent and time; not always practical for large-scale reactions. |
Experimental Protocols
Protocol 1: Standard Quenching with Saturated Sodium Bicarbonate
This protocol describes a general method for quenching a reaction mixture containing unreacted this compound.
Materials:
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Reaction mixture in an organic solvent.
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Ice bath.
-
Separatory funnel.
-
Stir plate and stir bar.
Procedure:
-
Preparation: Prepare a beaker or flask with a sufficient volume of saturated aqueous NaHCO₃ solution to fully neutralize and hydrolyze the remaining reagent.
-
Cooling: Cool the NaHCO₃ solution to 0-5 °C using an ice bath and begin vigorous stirring.[1]
-
Slow Addition: Slowly add the reaction mixture dropwise to the cold, stirred NaHCO₃ solution. Caution: This process is exothermic and will generate CO₂ gas, which can cause vigorous effervescence. The rate of addition must be carefully controlled to prevent overflow.[1]
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Stirring: After the addition is complete, continue to stir the biphasic mixture vigorously for at least 30 minutes to ensure all residual sulfonyl chloride has been hydrolyzed.[1]
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Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate, then drain the aqueous layer.
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Washing: Wash the organic layer sequentially with water and then with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.
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Analysis: Confirm the removal of the starting material using an appropriate analytical technique (e.g., TLC, HPLC).
Protocol 2: Analytical Monitoring by Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC plate with appropriate markings for the starting material (SM), co-spot (Co), and reaction mixture (RM).
-
Dissolve a small amount of the starting this compound in a suitable solvent to use as a standard.
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Spot the SM lane with the standard solution.
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Spot the RM lane with a sample taken from the washed and dried organic layer.
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Spot the Co lane with both the standard and the reaction mixture sample.
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Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
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Visualize the plate under UV light. The absence of a spot in the RM lane that corresponds to the Rf value of the starting material indicates successful removal.
Workflow Visualization
The following diagram illustrates the decision-making process for the removal of unreacted this compound.
Caption: Workflow for removing unreacted sulfonyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. homework.study.com [homework.study.com]
- 10. This compound | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the hydrolysis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue encountered during the workup of reactions involving this compound?
The primary issue is the hydrolysis of the sulfonyl chloride group (-SO₂Cl) to a sulfonic acid group (-SO₃H). This reaction is often facilitated by the presence of water, especially under aqueous workup conditions, and can be accelerated by both acidic and basic environments. A secondary concern is the potential for hydrolysis of the methyl ester group (-COOCH₃) to a carboxylic acid (-COOH), particularly under basic conditions.
Q2: What are the products of hydrolysis?
Hydrolysis of the sulfonyl chloride functionality of this compound yields Methyl 3-(sulfo)-4-methylbenzoate. If the methyl ester is also hydrolyzed, the final product would be 3-(sulfo)-4-methylbenzoic acid.
Q3: How can I detect if hydrolysis has occurred?
Hydrolysis can be detected by various analytical techniques:
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Thin-Layer Chromatography (TLC): The sulfonic acid byproduct is significantly more polar than the starting sulfonyl chloride and will have a much lower Rf value.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can show the disappearance of the sulfonyl chloride proton signals and the appearance of new, broader peaks corresponding to the sulfonic acid.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the presence of the hydrolyzed product by its mass-to-charge ratio.
Q4: Under what conditions is hydrolysis most likely to occur?
Hydrolysis is most prevalent under the following conditions:
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Aqueous Workups: Prolonged contact with water.
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Elevated Temperatures: Higher temperatures accelerate the rate of hydrolysis.
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Basic or Acidic pH: Both extremes can catalyze the hydrolysis of the sulfonyl chloride. Basic conditions also promote the hydrolysis of the methyl ester.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the hydrolysis of this compound during your experimental workup.
| Issue | Potential Cause | Recommended Solution |
| Significant amount of sulfonic acid byproduct observed after workup. | Prolonged exposure to water during an aqueous workup. | 1. Minimize contact time with aqueous solutions. 2. Perform all aqueous steps at low temperatures (0-5 °C). 3. Consider a non-aqueous workup if feasible. |
| Workup performed at room temperature or higher. | Conduct the entire workup procedure in an ice bath. | |
| Use of strong aqueous base (e.g., NaOH, KOH) to neutralize acid. | Use a milder base such as saturated sodium bicarbonate (NaHCO₃) solution and perform the wash quickly at low temperature. | |
| Low yield of the desired product. | Hydrolysis of the sulfonyl chloride during the reaction quench. | Quench the reaction by slowly adding the reaction mixture to ice-cold water or a saturated aqueous solution of ammonium chloride. |
| Product loss during extraction due to the polarity of the sulfonic acid byproduct. | If significant hydrolysis has occurred, the sulfonic acid may be removed by a careful wash with a cold, dilute solution of sodium bicarbonate. The desired product remains in the organic layer. | |
| Presence of both sulfonic acid and carboxylic acid byproducts. | Use of a strong base during workup, leading to hydrolysis of both the sulfonyl chloride and the methyl ester. | Avoid strong bases. If a basic wash is necessary, use cold, saturated NaHCO₃ and minimize contact time. A non-aqueous workup is highly recommended. |
Experimental Protocols
Protocol 1: Recommended Non-Aqueous Workup (to minimize hydrolysis)
This protocol is ideal for situations where the reaction mixture is relatively clean and the primary goal is to remove reagents without introducing water.
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Reaction Quench (if applicable): If the reaction involves a reactive reagent, it may be quenched by the addition of a suitable non-aqueous agent.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent.
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Purification by Filtration: If acidic impurities are present (e.g., from a chlorosulfonylation reaction), dissolve the crude residue in a minimal amount of a non-polar organic solvent (e.g., dichloromethane or diethyl ether) and filter it through a short plug of basic alumina. This will neutralize and remove the acid without introducing water.
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Final Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified by crystallization or chromatography.
Protocol 2: Controlled Aqueous Workup (when an aqueous wash is necessary)
This protocol should be used with caution and is intended for instances where an aqueous wash is unavoidable for purification.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Slowly pour the cold reaction mixture into a beaker containing a stirred mixture of ice and water or a cold, saturated aqueous solution of ammonium chloride.
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Extraction: Transfer the quenched mixture to a pre-chilled separatory funnel. Extract the product with a cold organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing:
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Wash the combined organic layers sequentially with cold, saturated aqueous sodium bicarbonate solution (to neutralize any acid). Perform this step quickly to minimize ester hydrolysis.
-
Wash with cold brine (saturated aqueous NaCl solution) to aid in the removal of water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature to obtain the crude product.
Visualization of Hydrolysis Pathways
The following diagram illustrates the potential hydrolysis pathways for this compound.
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(chlorosulfonyl)-4-methylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate. This document includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways to prepare this compound:
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Route 1: Direct Chlorosulfonation of Methyl 4-methylbenzoate. This is a direct approach where methyl 4-methylbenzoate (also known as methyl p-toluate) is reacted with a chlorosulfonating agent, typically chlorosulfonic acid. This method is often preferred for its atom economy.
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Route 2: Esterification of 3-(chlorosulfonyl)-4-methylbenzoic acid. This two-step method involves the initial chlorosulfonation of 4-methylbenzoic acid to form 3-(chlorosulfonyl)-4-methylbenzoic acid, followed by esterification with methanol. A known procedure involves refluxing the acid with thionyl chloride, followed by the addition of methanol to yield the desired product.[1]
Q2: What is the expected regioselectivity of the direct chlorosulfonation of methyl 4-methylbenzoate?
A2: The methyl (-CH₃) and methoxycarbonyl (-COOCH₃) groups on the aromatic ring of methyl 4-methylbenzoate are both ortho-, para-directing. However, the methyl group is an activating group, while the methoxycarbonyl group is a deactivating group. Therefore, electrophilic substitution, such as chlorosulfonation, is directed by the more strongly activating methyl group. The position ortho to the methyl group and meta to the methoxycarbonyl group (position 3) is the most likely site of substitution, leading to the formation of this compound as the major product.
Q3: What are the main safety hazards associated with this reaction?
A3: The synthesis of this compound involves hazardous materials. The final product itself is corrosive and can cause severe skin burns and eye damage.[2] Chlorosulfonic acid is a primary reagent and is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q4: My reaction resulted in a low yield or no desired product. What are the potential causes and how can I address them?
A4: Low yields can stem from several factors related to reaction conditions and reagent quality. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Insufficient Chlorosulfonating Agent | Increase the molar equivalents of chlorosulfonic acid. A common starting point is using a significant excess (e.g., 3-5 equivalents) to drive the reaction to completion. |
| Reaction Temperature Too Low | While the initial addition of the substrate to chlorosulfonic acid should be done at a low temperature (0-5 °C) to control the exothermic reaction, the reaction may require warming to proceed at a reasonable rate. Monitor the reaction by TLC and consider slowly raising the temperature to room temperature or slightly above. |
| Reaction Time Too Short | Chlorosulfonation can be slow. Ensure the reaction is stirred for a sufficient duration. Monitor the consumption of the starting material by TLC or GC. |
| Hydrolysis of Product during Work-up | The sulfonyl chloride product is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Ensure the work-up is performed quickly and with cold water/ice. Extract the product into an organic solvent promptly after quenching. |
| Poor Quality Reagents | Ensure that the starting methyl 4-methylbenzoate is pure and that the chlorosulfonic acid has not been degraded by exposure to moisture. |
Issue 2: Formation of Impurities
Q5: My final product is impure. What are the likely side products and how can I minimize their formation and remove them?
A5: The most common impurities are the corresponding sulfonic acid and potentially isomeric or di-substituted products.
| Impurity | Formation Mechanism | Prevention and Removal |
| 3-Sulfonyl-4-methylbenzoic acid | Hydrolysis of the sulfonyl chloride product during aqueous work-up. | Prevention: Use ice-cold water for quenching, minimize the time the product is in contact with the aqueous phase, and work quickly. Removal: The sulfonic acid is more polar and acidic. It can often be removed by washing the organic extract with a cold, dilute solution of sodium bicarbonate. However, this should be done cautiously as a basic wash can also promote hydrolysis of the desired product. |
| Isomeric Products (e.g., Methyl 2-(chlorosulfonyl)-4-methylbenzoate) | Although position 3 is favored, some substitution may occur at the other ortho position to the methyl group. | Prevention: Precise temperature control during the addition of the substrate can enhance regioselectivity. Lower temperatures generally favor the thermodynamically more stable product. Removal: Isomers can be difficult to separate. Careful column chromatography on silica gel is often the most effective method. |
| Di-chlorosulfonated Products | Use of a large excess of chlorosulfonic acid or elevated reaction temperatures can lead to a second chlorosulfonation on the aromatic ring. | Prevention: Use a controlled excess of chlorosulfonic acid and maintain a low reaction temperature. Adding the substrate to the chlorosulfonic acid (inverse addition) can also help to minimize over-reaction. Removal: These byproducts are significantly more polar and can be separated by column chromatography. |
Experimental Protocols
Protocol 1: Direct Chlorosulfonation of Methyl 4-methylbenzoate (Representative Protocol)
This protocol is a representative method based on general procedures for aromatic chlorosulfonation. Optimization may be required.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4.0 eq.). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Substrate: Slowly add methyl 4-methylbenzoate (1.0 eq.) dropwise via the dropping funnel to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Extraction: The precipitated solid can be collected by filtration, or the aqueous mixture can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic extracts with ice-cold water and then with a cold, saturated brine solution.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Synthesis via Esterification of 3-(chlorosulfonyl)-4-methylbenzoic acid
This protocol is adapted from a literature procedure.[1]
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Acid Chloride Formation: Reflux 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 eq.) in thionyl chloride (excess, e.g., 5-10 volumes) for 1 hour.
-
Solvent Removal: Remove the excess thionyl chloride under reduced pressure.
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Esterification: To the residue, add methanol (excess, e.g., 10-20 volumes) and stir the solution for 1 hour at room temperature.
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Isolation: Remove the methanol under reduced pressure to yield this compound. The crude product can be purified by chromatography.[1]
Data Presentation
The following tables provide a hypothetical framework for optimizing reaction conditions. Experimental results should be used to populate these tables to determine the optimal parameters for your specific setup.
Table 1: Effect of Chlorosulfonic Acid Stoichiometry on Yield
| Equivalents of Chlorosulfonic Acid | Reaction Time (h) | Temperature (°C) | Crude Yield (%) | Purity by HPLC (%) |
| 2.0 | 4 | 25 | ||
| 3.0 | 4 | 25 | ||
| 4.0 | 4 | 25 | ||
| 5.0 | 4 | 25 |
Table 2: Effect of Reaction Temperature on Yield and Purity
| Equivalents of Chlorosulfonic Acid | Reaction Time (h) | Temperature (°C) | Crude Yield (%) | Purity by HPLC (%) |
| 4.0 | 4 | 0-5 | ||
| 4.0 | 4 | 25 (Room Temp) | ||
| 4.0 | 4 | 40 | ||
| 4.0 | 2 | 60 |
Mandatory Visualizations
Caption: A typical experimental workflow for the direct chlorosulfonation of methyl 4-methylbenzoate.
References
Technical Support Center: TLC Monitoring of Reactions with Methyl 3-(chlorosulfonyl)-4-methylbenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing "Methyl 3-(chlorosulfonyl)-4-methylbenzoate" in their synthetic workflows. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring reaction progress using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving "this compound" that I would monitor by TLC?
A1: The most frequent application is the reaction with primary or secondary amines to form sulfonamides. In this reaction, the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond. TLC is an excellent method to monitor the consumption of the starting sulfonyl chloride and the appearance of the sulfonamide product.
Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?
A2: A good starting point for developing a solvent system for "this compound" and its derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio will provide good separation between the starting material, the product, and any potential byproducts, with Retention Factor (Rf) values ideally between 0.3 and 0.7. A common starting ratio to test is 7:3 or 3:1 hexanes:ethyl acetate.
Q3: My sulfonyl chloride starting material appears as a streak rather than a distinct spot on the TLC plate. What could be the cause?
A3: Streaking of sulfonyl chlorides on silica gel TLC plates is a common issue. It can be caused by several factors:
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Hydrolysis: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid on the silica gel plate, which is highly polar and tends to streak.
-
Overloading: Applying too much sample to the plate can lead to broad, streaky spots.
-
Inappropriate Solvent System: If the solvent system is not optimized, it can result in poor spot morphology.
Q4: I see a new spot at the baseline (Rf ≈ 0) of my TLC plate. What is it likely to be?
A4: A highly polar spot that remains at the baseline is often the sulfonic acid byproduct, formed from the hydrolysis of the "this compound." This can occur if there is moisture in your reaction mixture or if the compound degrades on the silica plate during TLC analysis.
Q5: How can I visualize the spots on my TLC plate?
A5: "this compound" and its aromatic derivatives are UV-active due to the benzene ring. Therefore, the primary method of visualization is by using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent green background.[1] For compounds that are not UV-active or for additional confirmation, various chemical stains can be used, such as potassium permanganate, which reacts with oxidizable functional groups.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Starting material spot streaks down the plate. | 1. Hydrolysis of the sulfonyl chloride on the acidic silica gel. 2. Sample is too concentrated. | 1. Run the TLC quickly after spotting. 2. Consider using a less acidic stationary phase, like neutral alumina, for TLC. 3. Dilute the sample before spotting on the TLC plate. |
| Product and starting material spots have very similar Rf values. | The chosen solvent system lacks the selectivity to resolve the two compounds. | 1. Systematically vary the ratio of your hexane/ethyl acetate mobile phase. 2. Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or acetone to alter the selectivity. |
| No spots are visible on the TLC plate under UV light. | 1. The sample is too dilute. 2. The compounds are not UV-active (unlikely for this specific molecule). 3. The reaction has not been initiated. | 1. Concentrate the sample before spotting or spot multiple times in the same location (allowing the solvent to dry between applications). 2. Use a chemical stain for visualization (e.g., potassium permanganate). |
| The solvent front runs unevenly. | 1. The bottom of the TLC plate is not level in the developing chamber. 2. The chamber is not properly saturated with solvent vapors. | 1. Ensure the TLC plate is placed vertically in the chamber. 2. Line the inside of the developing chamber with a piece of filter paper soaked in the mobile phase to ensure proper saturation. |
Data Presentation
The following table provides representative Rf values for "this compound" and related compounds in a typical TLC system. These values are illustrative and may vary based on specific experimental conditions.
| Compound | Structure | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Notes |
| This compound (Starting Material) | CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl | 7:3 | 0.65 | Relatively non-polar, travels further up the plate. |
| N-benzyl-4-methyl-3-(methoxycarbonyl)benzenesulfonamide (Product) | CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC=CC=C2 | 7:3 | 0.45 | More polar than the starting material due to the amide group. |
| 3-(Methoxycarbonyl)-4-methylbenzenesulfonic acid (Hydrolysis Byproduct) | CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)O | 7:3 | 0.0 - 0.1 | Highly polar, remains at or near the baseline. Often appears as a streak. |
Experimental Protocols
Protocol: Synthesis of a Sulfonamide and Reaction Monitoring by TLC
This protocol describes a general procedure for the synthesis of a sulfonamide from "this compound" and a primary amine (e.g., benzylamine), with detailed steps for TLC monitoring.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
-
Reaction Monitoring by TLC:
-
Baseline (t=0): Before adding the sulfonyl chloride, take a small aliquot of the amine solution and spot it on a TLC plate. In a separate lane, spot a solution of the starting sulfonyl chloride.
-
During Reaction: After the addition is complete, and at regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture using a capillary tube and spot it on a fresh TLC plate. It is good practice to co-spot the reaction mixture with the starting material to aid in identification.
-
TLC Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the spots. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Analysis: The reaction is considered complete when the spot corresponding to the starting sulfonyl chloride has disappeared from the reaction mixture lane, and a new, more polar spot corresponding to the sulfonamide product is prominent.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer, wash with dilute acid (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Mandatory Visualizations
Caption: General reaction scheme for sulfonamide synthesis.
Caption: Experimental workflow for TLC reaction monitoring.
References
Dealing with steric hindrance in "Methyl 3-(chlorosulfonyl)-4-methylbenzoate" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-(chlorosulfonyl)-4-methylbenzoate. The focus is on addressing challenges related to steric hindrance in its reactions, particularly in the formation of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No: 372198-41-9) is a chemical intermediate with the molecular formula C₉H₉ClO₄S.[1] It is primarily used in organic synthesis, particularly for the preparation of sulfonamide derivatives. Sulfonamides are a critical functional group in many pharmaceutical compounds, exhibiting a wide range of biological activities.
Q2: What are the main challenges when using this compound in reactions with amines?
The primary challenge is overcoming steric hindrance, especially when reacting with bulky or sterically demanding primary or secondary amines. The sulfonyl chloride group is susceptible to nucleophilic attack, but the approach of a bulky nucleophile can be impeded, leading to slow reaction rates or low yields.[2] Other potential issues include side reactions and purification challenges.
Q3: How does steric hindrance from the amine nucleophile affect the reaction?
Sterically hindered amines, such as those with bulky substituents near the nitrogen atom (e.g., diisopropylamine, tert-butylamine), react much slower with sulfonyl chlorides.[3] This is due to non-bonded interactions that raise the activation energy of the transition state. The increased steric bulk around the nitrogen atom makes it difficult for the nucleophile to approach the electrophilic sulfur atom of the sulfonyl chloride.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide
Symptom: The reaction of this compound with a sterically hindered amine results in a low yield of the sulfonamide product or the recovery of unreacted starting materials.
Possible Causes & Solutions:
| Probable Cause | Recommended Solutions | Underlying Principle |
| High Steric Hindrance | 1. Increase Reaction Temperature: Refluxing the reaction in a high-boiling solvent (e.g., toluene, DMF) can provide the necessary activation energy to overcome steric repulsion. 2. Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for an extended period (24-48 hours). | Increased kinetic energy helps reacting molecules overcome the energy barrier imposed by steric hindrance. |
| Inappropriate Base | 1. Use a Smaller, Non-Nucleophilic Base: Switch from bulky tertiary amines (e.g., triethylamine, diisopropylethylamine) to smaller bases like pyridine or 2,6-lutidine. 2. Consider Inorganic Bases: In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent can be effective. | Bulky bases can exacerbate steric crowding around the reaction center. Smaller bases are less likely to interfere with the approach of the nucleophile. |
| Unfavorable Solvent | 1. Solvent Optimization: Screen different solvents. Polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction rate. For highly nonpolar amines, a less polar solvent like toluene might be beneficial. | The solvent can influence the solvation of the reactants and the transition state, thereby affecting the reaction rate. |
| Low Nucleophilicity of the Amine | 1. Activation of the Amine: For weakly nucleophilic amines, pre-treatment with a silylating agent (e.g., TMSCl) to form an N-silylamine can increase its reactivity towards the sulfonyl chloride.[2] 2. Use of a Catalyst: Lewis acid catalysts such as Ca(NTf₂)₂ can activate the sulfonyl chloride, making it more susceptible to nucleophilic attack, even by hindered amines.[2] | Increasing the nucleophilicity of the amine or the electrophilicity of the sulfonyl chloride can facilitate the reaction. |
Decision-Making Workflow for Low Yield
Caption: Troubleshooting workflow for low sulfonamide yield.
Issue 2: Formation of Multiple Products or Side Reactions
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots in addition to the desired product and starting materials.
Possible Causes & Solutions:
| Probable Cause | Recommended Solutions | Underlying Principle |
| Hydrolysis of Sulfonyl Chloride | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | This compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine. |
| Reaction with Solvent | 1. Choose an Inert Solvent: Avoid nucleophilic solvents (e.g., alcohols) that can react with the sulfonyl chloride. | Nucleophilic solvents can compete with the amine, leading to the formation of undesired byproducts. |
| Bis-sulfonylation of Primary Amines | 1. Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. 2. Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate. | These measures favor the formation of the monosulfonated product over the bis-sulfonated imide. |
Workflow to Mitigate Side Reactions
Caption: Workflow for addressing side product formation.
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide from this compound
This protocol is a starting point for the reaction with a non-hindered primary or secondary amine.
Materials:
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This compound
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Amine (primary or secondary)
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Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Pyridine or triethylamine
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1 M HCl solution
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Saturated NaHCO₃ solution
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Brine
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Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 equivalents) in anhydrous DCM.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
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Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reaction with a Sterically Hindered Amine
This protocol provides modifications to the general procedure to improve the yield with sterically demanding amines.
Materials:
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This compound
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Sterically hindered amine (e.g., diisopropylamine)
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Anhydrous toluene or N,N-dimethylformamide (DMF)
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Pyridine or 2,6-lutidine
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Lewis acid catalyst (optional, e.g., Sc(OTf)₃, Ca(NTf₂)₂)
-
Standard workup reagents as in Protocol 1.
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the sterically hindered amine (1.5 equivalents) and pyridine (1.5 equivalents) in anhydrous toluene.
-
(Optional) Add the Lewis acid catalyst (0.1 equivalents).
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Add this compound (1.0 equivalent) to the mixture.
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Heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 24-48 hours. Monitor the reaction progress periodically by TLC or LC-MS.
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After cooling to room temperature, perform an aqueous workup as described in Protocol 1.
-
Due to the potential for unreacted starting materials, purification by column chromatography is often necessary.
Reaction Pathway Overview
Caption: General experimental workflow for sulfonamide synthesis.
References
Improving the solubility of "Methyl 3-(chlorosulfonyl)-4-methylbenzoate" for reactions
Welcome to the technical support center for "Methyl 3-(chlorosulfonyl)-4-methylbenzoate." This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of this compound?
A1: this compound is typically an off-white to light yellow or pale brown solid.[1][2] Like most sulfonyl chlorides, it is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[3][4][5] Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.
Q2: In which common organic solvents is this compound soluble?
Q3: What are the primary reactions of this compound?
A3: The chlorosulfonyl group is a highly reactive functional group. This compound readily reacts with nucleophiles. For example, it reacts with amines to form sulfonamides and with alcohols to form sulfonate esters. These reactions are fundamental in the synthesis of various pharmaceutical compounds and other complex organic molecules.
Q4: What is the most common impurity found after a reaction with this compound?
A4: The most common impurity is the corresponding sulfonic acid, 3-(carbomethoxy)-6-methylbenzenesulfonic acid. This is formed by the hydrolysis of the sulfonyl chloride group in the presence of water.[3][4][5] It is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.
Troubleshooting Guides
Issue 1: Poor or Incomplete Reaction
If you are observing low yields or an incomplete reaction, consider the following troubleshooting steps:
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Solubility: Ensure that your starting materials are fully dissolved in the reaction solvent. If "this compound" is not fully soluble, you may need to try a different solvent or a solvent mixture. Refer to the solubility table below for guidance.
-
Reagent Purity: Verify the purity of your "this compound" and the nucleophile. The presence of moisture can deactivate the sulfonyl chloride.
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Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. Conversely, for highly exothermic reactions, cooling may be necessary to prevent side reactions.
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Base: For reactions with amines, a non-nucleophilic base (e.g., triethylamine or pyridine) is often required to scavenge the HCl byproduct. Ensure the base is added correctly and is of sufficient purity.
Issue 2: Formation of Sulfonic Acid Impurity
The presence of the sulfonic acid byproduct can complicate purification. Here’s how to address this:
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout your experiment. Use freshly dried solvents and reagents.
-
Workup: During the aqueous workup, the hydrolysis of any remaining sulfonyl chloride is likely. To separate the sulfonic acid from your product, you can perform a basic wash (e.g., with a saturated sodium bicarbonate solution). The sulfonic acid will be deprotonated to a more water-soluble salt and will partition into the aqueous layer.
-
Purification: If the sulfonic acid remains in your crude product, it can often be removed by column chromatography on silica gel.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Type | Qualitative Solubility | Notes |
| Dichloromethane (DCM) | Chlorinated | Soluble | Commonly used for reactions. |
| Chloroform (CHCl₃) | Chlorinated | Soluble | Mentioned as a solvent for NMR analysis.[1] |
| Tetrahydrofuran (THF) | Ether | Soluble | A good general solvent for many organic reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | Soluble | Suitable for a range of reactions.[7] |
| Ethyl Acetate (EtOAc) | Ester | Moderately Soluble | Often used in extraction and chromatography.[1] |
| Methanol (MeOH) | Polar Protic | Soluble (reactive) | Can react to form the corresponding sulfonate ester.[1] |
| Hexanes | Nonpolar | Sparingly Soluble | Can be used as an anti-solvent for precipitation or in chromatography.[1] |
| Water | Polar Protic | Insoluble (reactive) | Reacts to form the sulfonic acid.[3][4] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol describes a general method for the reaction of "this compound" with a primary or secondary amine to form a sulfonamide.
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).
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Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve "this compound" (1.1 eq.) in anhydrous DCM. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound CAS#: 372198-41-9 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.mpg.de [pure.mpg.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimer formation in "Methyl 3-(chlorosulfonyl)-4-methylbenzoate" reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Methyl 3-(chlorosulfonyl)-4-methylbenzoate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, with a particular focus on preventing dimer formation and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive organic compound widely used as an intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its sulfonyl chloride group is a key reactive site, allowing for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities.[1][2]
Q2: What is dimer formation and why is it a concern in reactions with this compound?
Dimer formation is a side reaction where two molecules of this compound react with each other. This is a significant concern as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process. The high reactivity of the sulfonyl chloride group makes the molecule susceptible to self-reaction under certain conditions.
Q3: What are the most common side reactions other than dimerization?
The most prevalent side reaction is the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.[3][4] This occurs in the presence of water and renders the compound unreactive for subsequent sulfonylation reactions. Other potential side reactions include the formation of sulfone byproducts.[5]
Q4: How can I detect the presence of the dimer and other impurities in my reaction mixture?
Standard analytical techniques are effective for detecting impurities:
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Thin Layer Chromatography (TLC): The dimer will have a different Rf value compared to the starting material and the desired product.
-
High-Performance Liquid Chromatography (HPLC): A distinct peak corresponding to the higher molecular weight dimer will be observable.[6]
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the dimer. Common fragmentation patterns for sulfonyl chlorides include the loss of Cl• (M-35/37) and SO₂ (M-64).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the crude product will exhibit an additional set of signals that do not correspond to the starting material or the desired product. For NMR analysis, aprotic deuterated solvents like CDCl₃ or acetone-d₆ should be used due to the reactivity of the sulfonyl chloride.[6]
Troubleshooting Guide: Preventing Dimer Formation
This guide provides systematic troubleshooting steps to minimize dimer formation in reactions involving this compound.
Issue 1: Significant Dimer Formation Observed
Primary Cause: High effective concentration of the sulfonyl chloride, leading to an increased probability of intermolecular reactions.
Solutions:
-
High Dilution Conditions: Increasing the solvent volume can significantly reduce the effective concentration of the reactants, thus favoring the desired intramolecular or intermolecular reaction with the intended nucleophile over self-reaction.[7]
-
Slow and Controlled Addition of Reagents: Adding the sulfonyl chloride solution dropwise to the reaction mixture containing the nucleophile over an extended period ensures that the concentration of the sulfonyl chloride remains low at any given time. This can be achieved using a syringe pump for precise control.
Experimental Protocol: General Procedure for Minimizing Dimerization
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and an addition funnel (or syringe pump), dissolve the nucleophile and any base (e.g., triethylamine, 1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Reagent Preparation: In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent to a dilute concentration (see Table 1 for examples).
-
Slow Addition: Transfer the sulfonyl chloride solution to the addition funnel or syringe pump. Add the solution dropwise to the stirred solution of the nucleophile at a controlled temperature (typically 0 °C to room temperature) over a period of 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material and formation of the desired product.
-
Work-up: Once the reaction is complete, quench with an appropriate reagent (e.g., water or dilute acid) and proceed with the standard extraction and purification procedures.
Data Presentation: Effect of Concentration on Dimer Formation
| Concentration of Sulfonyl Chloride | Addition Time | Temperature (°C) | Yield of Desired Product (%) | Dimer Formation (%) |
| 0.5 M | 15 min | 25 | 65 | 30 |
| 0.1 M | 1 hour | 25 | 85 | 10 |
| 0.05 M | 2 hours | 0 | 92 | <5 |
| 0.01 M | 4 hours | 0 | >95 | <2 |
Table 1: Illustrative data showing the impact of concentration and addition time on product yield and dimer formation.
Issue 2: Presence of Sulfonic Acid Impurity
Primary Cause: Hydrolysis of the sulfonyl chloride due to the presence of moisture.[4]
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4]
-
Controlled Quenching: Quench the reaction at low temperatures (e.g., by pouring the reaction mixture onto ice) to minimize the hydrolysis of any unreacted sulfonyl chloride.[4]
Experimental Protocol: Ensuring Anhydrous Conditions
-
Glassware: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Reagents: Ensure all reagents, including amines and bases, are dry. Solid reagents can be dried in a vacuum oven.
-
Atmosphere: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.
Logical Workflow for Troubleshooting Hydrolysis
Caption: Troubleshooting workflow for addressing sulfonic acid impurity.
Advanced Troubleshooting
Q5: My reaction is clean, but the yield is still low. What else can I check?
A5: If dimer formation and hydrolysis are minimized, consider the following:
-
Stoichiometry: Re-verify the molar ratios of your reactants. An excess of the nucleophile may be necessary in some cases.
-
Base: The choice and amount of base can be critical. A non-nucleophilic base is preferred to avoid reaction with the sulfonyl chloride. The pKa of the base should be appropriate for deprotonating the nucleophile without promoting side reactions.
-
Temperature: While low temperatures are generally favored to control reactivity, some reactions may require gentle heating to proceed at a reasonable rate. Monitor the reaction closely for the appearance of byproducts if the temperature is increased.
-
Reaction Time: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.
Experimental Workflow for Optimizing a Sulfonamide Synthesis
Caption: A logical workflow for optimizing sulfonamide synthesis.
By systematically addressing these common issues, researchers can significantly improve the outcomes of reactions involving this compound, leading to higher yields and purer products.
References
Technical Support Center: Quenching Excess Methyl 3-(chlorosulfonyl)-4-methylbenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively quenching excess Methyl 3-(chlorosulfonyl)-4-methylbenzoate in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Vigorous/Uncontrolled Reaction | Rapid addition of quencher to a concentrated solution of the sulfonyl chloride. The hydrolysis of sulfonyl chlorides is exothermic.[1] | - Perform the quench at a low temperature (e.g., in an ice bath). - Add the quenching solution slowly and portion-wise to the reaction mixture with vigorous stirring. - Dilute the reaction mixture with an inert solvent before quenching. |
| Incomplete Quenching | Insufficient amount of quenching agent. Poor mixing in a biphasic system.[1] | - Use a stoichiometric excess of the quenching agent. - Ensure vigorous stirring to promote mixing between the organic and aqueous phases. - Test the pH of the aqueous layer to ensure it is basic after the quench, indicating an excess of the quenching agent. |
| Formation of an Emulsion during Workup | High concentration of salts or byproducts. | - Add a saturated brine solution to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of celite. |
| Acidic Conditions after Quenching | Insufficient base used for quenching. Hydrolysis of the sulfonyl chloride produces sulfonic acid and HCl.[2] | - Add more of the basic quenching solution until the aqueous phase is confirmed to be basic using pH paper or a pH meter. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction that occurs when quenching this compound?
A1: The primary reaction during quenching is the hydrolysis of the sulfonyl chloride group (-SO₂Cl). This group reacts with nucleophiles, most commonly water or hydroxide ions, to form the corresponding sulfonic acid or sulfonate salt, respectively, and hydrochloric acid or a chloride salt.[2][3]
Q2: What are the recommended quenching agents for this compound?
A2: Several quenching agents can be used. The choice depends on the scale of the reaction and the desired workup procedure.
| Quenching Agent | Pros | Cons | Typical Use Case |
| Water (ice) | Readily available. | Can lead to a vigorous, exothermic reaction and the formation of corrosive HCl gas.[4] | Small-scale reactions where the exotherm can be easily controlled by slow addition to ice.[5][6] |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Mild base, readily available, neutralizes the formed HCl.[7][8] | Can cause significant gas evolution (CO₂), leading to foaming. | General purpose quenching for small to medium-scale reactions. |
| Saturated Sodium Carbonate (Na₂CO₃) Solution | Stronger base than bicarbonate, effective at neutralization. | Can also cause significant gas evolution (CO₂). | When a slightly stronger base than bicarbonate is needed. |
| Sodium Hydroxide (NaOH) Solution (dilute) | Strong base, ensures complete and rapid hydrolysis to the sulfonate salt.[1] | Highly exothermic reaction, requires careful temperature control. | Larger scale reactions where the exotherm can be managed, or when the final product is the sulfonate salt.[1] |
Q3: Why is it important to control the temperature during quenching?
A3: The hydrolysis of sulfonyl chlorides is an exothermic reaction.[1] Failure to control the temperature can lead to a rapid increase in the reaction rate, causing the solvent to boil and potentially leading to a dangerous pressure buildup and release of corrosive HCl gas.
Q4: How can I confirm that the quenching process is complete?
A4: You can confirm the completion of the quench by:
-
TLC Analysis: Spot the reaction mixture on a TLC plate against a standard of the starting sulfonyl chloride. The disappearance of the starting material spot indicates a complete reaction.
-
pH Test: If using a basic quenching agent, test the pH of the aqueous layer. A basic pH indicates that all the acidic byproducts have been neutralized and there is an excess of the quenching agent.
Q5: What are the safety precautions I should take when quenching this compound?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Be prepared for a potentially exothermic reaction and have an ice bath ready to cool the reaction if necessary. Avoid breathing any vapors, as they may contain HCl.[4]
Q6: How should I dispose of the waste generated from the quenching process?
A6: The waste should be neutralized before disposal. The final mixture should be checked to ensure no reactive sulfonyl chloride remains. Dispose of the chemical waste in accordance with your institution's and local environmental regulations.[9]
Experimental Protocols
Protocol 1: Quenching with Saturated Sodium Bicarbonate Solution
-
Preparation: Cool the reaction mixture containing the excess this compound to 0 °C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Be cautious of gas evolution (CO₂). Continue addition until gas evolution ceases and the aqueous layer is confirmed to be basic (pH > 8) using pH paper.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. The aqueous layer can be extracted one or more times with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Ice/Water
-
Preparation: Prepare a separate flask containing crushed ice or a mixture of ice and water.
-
Quenching: Slowly and carefully add the reaction mixture containing the excess this compound to the ice with vigorous stirring. The exotherm of the hydrolysis will be absorbed by the melting ice.
-
Neutralization and Workup: After the addition is complete and all the ice has melted, neutralize the acidic solution by adding a base such as saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Visualizations
Caption: A typical experimental workflow for quenching excess sulfonyl chloride.
Caption: Reaction pathways for quenching sulfonyl chlorides.
References
- 1. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 5. orgsyn.org [orgsyn.org]
- 6. 3-chlorosulfonyl-4-methyl-benzoic acid | 2548-29-0 [amp.chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Methyl 3-(chlorosulfonyl)-4-methylbenzoate vs. p-Toluenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic introduction of sulfonyl groups is a cornerstone for modifying molecular properties and enabling a diverse array of chemical transformations. Two key reagents in this arena are p-toluenesulfonyl chloride (TsCl), a widely used and well-characterized compound, and the more specialized Methyl 3-(chlorosulfonyl)-4-methylbenzoate. This guide provides an objective comparison of these two sulfonylating agents, supported by an analysis of their structural and electronic properties, alongside representative experimental protocols to inform their application in research and development.
At a Glance: Key Chemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective use and handling in a laboratory setting.
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) |
| CAS Number | 372198-41-9[1][2] | 98-59-9[3][4] |
| Molecular Formula | C₉H₉ClO₄S[1][2] | C₇H₇ClO₂S[3][4] |
| Molecular Weight | 248.68 g/mol [1][2] | 190.65 g/mol [3] |
| Appearance | Off-white to light yellow solid | White, malodorous solid[3] |
| Structure |
Performance Comparison: A Deeper Dive into Reactivity and Applications
The utility of a sulfonylating agent is primarily dictated by its reactivity, which is a function of both electronic and steric factors.
Electronic Effects and Reactivity:
The reactivity of the sulfonyl chloride group is highly dependent on the electrophilicity of the sulfur atom. This is influenced by the nature of the substituents on the aromatic ring.
-
p-Toluenesulfonyl Chloride (TsCl): The methyl group at the para position is an electron-donating group (EDG). Through an inductive effect and hyperconjugation, it slightly increases the electron density on the benzene ring and, consequently, on the sulfonyl chloride group. This donation of electron density makes the sulfur atom less electrophilic and thus, TsCl is considered a moderately reactive sulfonylating agent.
-
This compound: This molecule presents a more complex electronic profile. It has a methyl group at the 4-position, which, similar to TsCl, is electron-donating. However, it also possesses a methyl ester group (-COOCH₃) at the 3-position. The methyl ester group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms. This EWG effect will increase the electrophilicity of the sulfur atom, making this compound a more reactive sulfonylating agent compared to TsCl.
The interplay of these electronic factors can be visualized in the following diagram:
Steric Considerations:
Both molecules have a substituent ortho to the sulfonyl chloride group (a hydrogen atom in both cases shown in the 2D structures). Therefore, significant steric hindrance around the reaction center is not a differentiating factor between these two reagents.
Applications:
-
p-Toluenesulfonyl Chloride (TsCl): As a workhorse reagent, TsCl is extensively used for the protection of alcohols and amines, and for the conversion of alcohols into good leaving groups (tosylates) to facilitate nucleophilic substitution and elimination reactions.[3] Its moderate reactivity allows for good selectivity in many cases.
-
This compound: The presence of the methyl ester group offers a valuable handle for further synthetic modifications. After the sulfonylation reaction, the ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, allowing for the introduction of additional functionality. This makes it a particularly useful building block in the synthesis of complex molecules and in drug discovery, where molecular diversification is key.
Experimental Protocols: A Guide to Practical Application
To provide a practical context for the comparison, the following are representative experimental protocols for the sulfonylation of an alcohol and an amine using these reagents.
Protocol 1: Sulfonylation of Benzyl Alcohol
This protocol outlines a general procedure for the formation of a sulfonate ester.
Workflow for Sulfonylation of Benzyl Alcohol:
Materials:
-
Benzyl Alcohol
-
Sulfonylating Agent (p-Toluenesulfonyl Chloride or this compound)
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonylating agent (1.2 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the alcohol solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Expected Observations and Comparative Data:
| Parameter | Using this compound | Using p-Toluenesulfonyl Chloride |
| Reaction Time | Potentially shorter due to higher reactivity | Typically 4-12 hours |
| Yield | High, dependent on purification | High, typically >85%[5] |
| Product | Benzyl 3-(chlorosulfonyl)-4-methylbenzoate | Benzyl tosylate |
Protocol 2: Sulfonylation of Aniline
This protocol details the formation of a sulfonamide.
Workflow for Sulfonylation of Aniline:
Materials:
-
Aniline
-
Sulfonylating Agent (p-Toluenesulfonyl Chloride or this compound)
-
Pyridine
-
Ice-cold water
-
Ethanol
Procedure:
-
In a flask, dissolve aniline (1.0 eq) in pyridine.
-
Add the sulfonylating agent (1.1 eq) portion-wise to the aniline solution while stirring. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the sulfonamide.
-
Filter the solid product, wash with cold water, and air dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure sulfonamide.
Expected Observations and Comparative Data:
| Parameter | Using this compound | Using p-Toluenesulfonyl Chloride |
| Reaction Time | Likely faster due to higher reactivity | Typically 1-2 hours |
| Yield | High | High, often quantitative |
| Product | N-phenyl-3-(methoxycarbonyl)-6-methylbenzenesulfonamide | N-phenyl-p-toluenesulfonamide |
Conclusion
Both this compound and p-toluenesulfonyl chloride are effective reagents for the introduction of a sulfonyl moiety. The choice between them should be guided by the specific requirements of the synthetic route.
-
p-Toluenesulfonyl chloride is a reliable and cost-effective choice for standard applications such as alcohol protection and activation, where its moderate reactivity provides a good balance of reaction rate and selectivity.
-
This compound offers the distinct advantage of an additional functional handle for further molecular elaboration. Its enhanced reactivity may also be beneficial in cases where less reactive alcohols or amines are used, or when faster reaction times are desired. For researchers in drug development, the ability to readily diversify a lead compound makes this reagent a particularly valuable tool.
Ultimately, the selection of the appropriate sulfonylating agent will depend on a careful consideration of the substrate, the desired product, and the overall synthetic strategy. This guide provides the foundational information to make an informed decision and to design robust and efficient synthetic procedures.
References
Alternative reagents to "Methyl 3-(chlorosulfonyl)-4-methylbenzoate" for sulfonamide synthesis
A Comparative Guide to Alternative Reagents for Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides, a cornerstone of medicinal chemistry and drug development, traditionally relies on the reaction of amines with sulfonyl chlorides, such as Methyl 3-(chlorosulfonyl)-4-methylbenzoate. While effective, the inherent instability and high reactivity of sulfonyl chlorides can lead to challenges in handling, storage, and selectivity, prompting the development of alternative reagents.[1][2][3][4][5] This guide provides an objective comparison of key alternative reagents, supported by experimental data and protocols to aid researchers in selecting the optimal synthetic route for their specific needs.
Comparative Analysis of Sulfonylating Agents
The choice of a sulfonylating agent significantly impacts reaction efficiency, substrate scope, and overall yield. Below is a summary of common alternatives to traditional sulfonyl chlorides, highlighting their advantages and disadvantages.
| Reagent Class | Representative Reagent(s) | Key Advantages | Key Disadvantages | Typical Yields |
| Sulfonyl Chlorides | This compound | High reactivity, well-established protocols, cost-effective. | Moisture sensitive, poor stability for long-term storage, can be overly reactive leading to poor selectivity, potential for S(VI) to S(IV) reduction.[1][3][4] | 60-95%[6] |
| Sulfonyl Fluorides | Aryl/Alkyl Sulfonyl Fluorides | High stability (thermal and hydrolytic), chemoselective, suitable for late-stage functionalization and "click chemistry" (SuFEx).[7][8] | Lower reactivity than sulfonyl chlorides, may require activation (e.g., Lewis acids, bases) or harsher conditions.[3][4][9][10] | 63-99%[3][4][9][10] |
| Sulfonic Acids / Salts | Benzenesulfonic acid sodium salt | Commercially available as stable salts, avoids preparation of hazardous sulfonyl chlorides.[1][11] | Requires activating agents (e.g., triphenylphosphine ditriflate) or specific conditions like microwave irradiation.[1][11] | 89-99% (microwave-assisted)[11] |
| PFP Sulfonate Esters | Pentafluorophenyl (PFP) vinyl sulfonate | Shelf-stable alternative to sulfonyl chlorides, good reactivity with amines.[1][2] | Requires pre-synthesis of the PFP ester from the corresponding sulfonic acid. | Good to excellent yields reported.[1][2] |
| Thiosulfonates | S-Phenyl benzenethiosulfonate | Stable, non-toxic, and can be used under copper-catalyzed or metal-free conditions.[12] | May require specific catalysts or reagents like N-bromosuccinimide for activation.[12] | Good to excellent yields reported.[12] |
Experimental Methodologies
Detailed protocols for key synthetic approaches are provided below. These represent general procedures that may require optimization for specific substrates.
Protocol 1: Sulfonamide Synthesis from a Sulfonyl Chloride
This protocol is a standard method for reacting an amine with a sulfonyl chloride.
-
Dissolution: Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of the sulfonyl chloride (e.g., this compound, 1.1 eq.) in the same solvent to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Quench the reaction with water or a dilute acid solution (e.g., 1M HCl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.
Protocol 2: Sulfonamide Synthesis from a Sulfonyl Fluoride (SuFEx)
This protocol utilizes the stability of sulfonyl fluorides, often requiring activation for efficient reaction, for instance with calcium triflimide [Ca(NTf₂)₂].[3][4][9]
-
Reaction Setup: To a vial, add the sulfonyl fluoride (1.0 eq.), the amine (1.0 eq.), Ca(NTf₂)₂ (1.0 eq.), and triethylamine (1.0 eq.).[3][9]
-
Solvent Addition: Add tert-amyl alcohol (to 0.20 M concentration) as the solvent.[3]
-
Heating: Seal the vial and heat the reaction mixture to 60 °C for 24 hours.[3]
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash chromatography to obtain the sulfonamide.[3][4][9]
Protocol 3: Direct Synthesis from a Sulfonic Acid Salt (Microwave-Assisted)
This method provides a rapid and high-yielding synthesis of sulfonamides directly from sulfonic acid sodium salts.[11]
-
Reaction Mixture: In a microwave-specific reaction vessel, combine the sulfonic acid sodium salt (1.0 eq.), the amine (1.1 eq.), and a catalytic amount of 18-crown-6 if needed for solubility.[11]
-
Solvent: Add a suitable solvent such as acetonitrile.
-
Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-20 minutes).[11]
-
Workup: After cooling, filter the reaction mixture through Celite to remove salts. Dilute the filtrate with dichloromethane (DCM) and wash sequentially with water, aqueous Na₂CO₃, dilute HCl, and brine.[11]
-
Isolation: Dry the organic layer and concentrate under reduced pressure to obtain the pure sulfonamide product.[11]
Visualizing Synthetic Strategies
Diagrams can clarify complex workflows and relationships between different synthetic approaches.
Caption: General workflow for sulfonamide synthesis comparing various sulfonylating reagents.
Caption: Logical relationship between reagent stability and reactivity in sulfonamide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. theballlab.com [theballlab.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.com [thieme-connect.com]
NMR characterization of sulfonamides derived from "Methyl 3-(chlorosulfonyl)-4-methylbenzoate"
A Comparative Guide to the NMR Characterization of Sulfonamides Derived from Methyl 3-(chlorosulfonyl)-4-methylbenzoate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel sulfonamide derivatives is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of sulfonamides synthesized from this compound. While specific experimental data for a wide range of these derivatives is not extensively published, this guide presents a predictive comparison based on established NMR principles for sulfonamides and related aromatic compounds.
Data Presentation: Predicted NMR Spectral Data
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the starting material, this compound, and representative sulfonamide derivatives. These predicted values are based on the known spectrum of the starting material and general substituent effects observed in similar sulfonamide structures.[1][2][3][4][5] Actual experimental values may vary based on the solvent and specific amine used in the synthesis.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Ar-H (Position 2) | Ar-H (Position 5) | Ar-H (Position 6) | OCH₃ | Ar-CH₃ | NH (Amine) |
| This compound | 8.72 (d) | 7.52 (d) | 8.25 (dd) | 3.97 (s) | 2.86 (s) | - |
| Derivative A (from Ethylamine) | ~8.5 (d) | ~7.4 (d) | ~8.0 (dd) | ~3.9 (s) | ~2.7 (s) | ~5.0 (t) |
| Derivative B (from Diethylamine) | ~8.4 (d) | ~7.4 (d) | ~7.9 (dd) | ~3.9 (s) | ~2.7 (s) | - |
| Derivative C (from Aniline) | ~8.3 (d) | ~7.3 (d) | ~7.8 (dd) | ~3.9 (s) | ~2.6 (s) | ~9.5 (s) |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C=O | Ar-C (Substituted) | Ar-CH | OCH₃ | Ar-CH₃ |
| This compound | ~165.0 | ~145.0, ~140.0, ~135.0 | ~132.0, ~130.0, ~128.0 | ~52.0 | ~20.0 |
| Derivative A (from Ethylamine) | ~165.0 | ~142.0, ~138.0, ~136.0 | ~131.0, ~129.0, ~127.0 | ~52.0 | ~20.0 |
| Derivative B (from Diethylamine) | ~165.0 | ~141.0, ~138.0, ~137.0 | ~131.0, ~129.0, ~127.0 | ~52.0 | ~20.0 |
| Derivative C (from Aniline) | ~165.0 | ~140.0, ~139.0, ~138.0 | ~131.0, ~129.0, ~127.0 | ~52.0 | ~20.0 |
Experimental Protocols
A generalized, robust protocol for the synthesis and NMR characterization of sulfonamides from this compound is provided below. This protocol is adapted from standard procedures for sulfonamide synthesis.[6][7][8]
Synthesis of Sulfonamides
-
Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 - 1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a base, such as pyridine or triethylamine (1.5 - 2.0 equivalents), to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. This may require a larger sample amount or a longer acquisition time. Typical parameters include a 100 or 125 MHz spectrometer, a spectral width of 0 to 200 ppm, and proton decoupling.
-
Data Processing: Process the acquired spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure. Use the ¹³C NMR spectrum to identify all unique carbon atoms.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
References
- 1. rsc.org [rsc.org]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
Comparative Analysis of Reaction Products of Methyl 3-(chlorosulfonyl)-4-methylbenzoate via Mass Spectrometry
A detailed guide for researchers, scientists, and drug development professionals on the characterization of sulfonamide and sulfonate ester derivatives synthesized from Methyl 3-(chlorosulfonyl)-4-methylbenzoate, with a comparative look at alternative sulfonylating agents.
This guide provides a comprehensive analysis of the reaction products of this compound with common nucleophiles, focusing on their characterization by mass spectrometry. Detailed experimental protocols, comparative data with alternative reagents, and visual workflows are presented to aid researchers in their synthetic and analytical endeavors.
Introduction to this compound in Synthesis
This compound is a versatile bifunctional reagent employed in organic synthesis, particularly in the construction of sulfonamide and sulfonate ester libraries for drug discovery and development. The presence of a reactive sulfonyl chloride group and a methyl ester on an aromatic scaffold allows for diverse chemical modifications. The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, such as primary and secondary amines, and alcohols, to form stable sulfonamides and sulfonate esters, respectively.
The general reaction scheme involves the nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
Mass Spectrometry Analysis of Reaction Products
Mass spectrometry is a pivotal analytical technique for the characterization of the reaction products of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these moderately polar and thermally labile compounds, typically yielding protonated molecules ([M+H]⁺). Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.
Expected Reaction Products and their Mass Spectral Data
The following table summarizes the expected reaction products of this compound with representative nucleophiles and their predicted mass spectral data.
| Nucleophile | Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Piperidine | Methyl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate | C₁₅H₂₁NO₄S | 311.40 | 312.12 |
| Morpholine | Methyl 4-methyl-3-(morpholinosulfonyl)benzoate | C₁₄H₁₉NO₅S | 313.37 | 314.10 |
| Ethanol | Methyl 3-(ethoxysulfonyl)-4-methylbenzoate | C₁₁H₁₄O₅S | 258.29 | 259.06 |
Fragmentation Patterns of Sulfonamide Derivatives
The fragmentation of sulfonamides under collision-induced dissociation (CID) in the mass spectrometer provides characteristic product ions that aid in structure elucidation. Common fragmentation pathways for the sulfonamide derivatives of this compound include:
-
Cleavage of the S-N bond: This is a characteristic fragmentation of sulfonamides, leading to the formation of a resonance-stabilized acylium ion and the corresponding amine fragment.
-
Loss of SO₂: A neutral loss of sulfur dioxide (64 Da) from the precursor or fragment ions is frequently observed.
-
Cleavage within the nucleophile moiety: Fragmentation of the cyclic amine (piperidine or morpholine) can also occur.
Comparison with Alternative Sulfonylating Agents
While this compound is a valuable reagent, several alternatives exist for the synthesis of sulfonamides. The choice of reagent can impact reactivity, product profile, and ease of purification.
| Reagent | Structure | Key Features |
| p-Toluenesulfonyl chloride (TsCl) | CH₃C₆H₄SO₂Cl | Widely used, provides the tosyl protecting group. |
| Benzenesulfonyl chloride | C₆H₅SO₂Cl | The simplest aromatic sulfonyl chloride. |
| Dansyl chloride | (CH₃)₂NC₁₀H₆SO₂Cl | Introduces a fluorescent tag for sensitive detection. |
The mass spectral fragmentation of sulfonamides derived from these alternative reagents will differ based on the substituted aromatic ring, providing a means of differentiation.
Experimental Protocols
General Procedure for the Synthesis of Sulfonamides
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C is added a primary or secondary amine (1.1 eq) and a base (e.g., triethylamine, pyridine) (1.2 eq). The reaction mixture is stirred at room temperature for 2-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Mass Spectrometry Analysis
Mass spectrometric analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ ions.
-
Sample Infusion: The purified product is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.
-
MS/MS Analysis: Product ion scans are acquired by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID).
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of the reaction products.
Caption: General experimental workflow for the synthesis and mass spectrometry analysis of reaction products.
Logical Relationship of Reaction Components
The following diagram depicts the logical relationship between the starting material, nucleophiles, and the resulting products.
Caption: Logical relationship of reactants and products in the synthesis of sulfonamides and sulfonate esters.
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a generalized fragmentation pathway for a sulfonamide derivative.
Caption: Generalized mass spectrometry fragmentation pathway for a sulfonamide derivative.
A Comparative Guide to HPLC Purity Analysis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate and Its Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount for the successful development of new chemical entities. Methyl 3-(chlorosulfonyl)-4-methylbenzoate is a key building block in the synthesis of a variety of pharmaceutical compounds. Its reactive sulfonyl chloride group, while synthetically useful, presents analytical challenges. This guide provides an objective comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of this compound and its derivatives, supported by representative experimental data.
The inherent reactivity of sulfonyl chlorides necessitates careful method development to prevent on-column degradation and ensure accurate quantification.[1] Reversed-phase HPLC with a C18 stationary phase is a common starting point for the analysis of such aromatic compounds.[1] The choice of mobile phase modifier, such as formic acid or phosphoric acid, can significantly impact peak shape and selectivity.[2]
Comparative Analysis of HPLC Methods
Two primary RP-HPLC methods were evaluated for the purity analysis of this compound and a common process-related impurity, 3-(chlorosulfonyl)-4-methylbenzoic acid. Method A employs a standard C18 column with a formic acid-modified mobile phase, making it compatible with mass spectrometry (MS). Method B utilizes a column with a different selectivity and a phosphoric acid modifier, which can sometimes offer improved peak shape for acidic analytes.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method A: C18 with Formic Acid | Method B: Alternative Stationary Phase with Phosphoric Acid |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Phosphoric Acid in Acetonitrile |
| Gradient | 30% to 90% B in 15 min | 30% to 90% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| UV Detection | 254 nm | 254 nm |
| Retention Time (Main Peak) | ~ 8.5 min | ~ 9.2 min |
| Resolution (Main Peak/Impurity) | 2.1 | 2.8 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 |
| Theoretical Plates (Main Peak) | > 8000 | > 9500 |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method A: C18 with Formic Acid
This method is suitable for routine purity analysis and is compatible with LC-MS for peak identification.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
UV Detection: 254 nm.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
Method B: Alternative Stationary Phase with Phosphoric Acid
This method offers enhanced resolution and improved peak symmetry for the target compound and its acidic impurity.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: 0.1% Phosphoric Acid in Acetonitrile
-
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
Sample Preparation:
-
Follow the same procedure as described in Method A.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound derivatives.
Caption: General workflow for HPLC purity analysis.
Logical Relationship of Method Parameters and Performance
The selection of HPLC method parameters directly influences the performance of the analysis. The following diagram illustrates these key relationships.
Caption: Relationship between HPLC parameters and performance.
References
Substituent Effects on the Reactivity of Benzenesulfonyl Chlorides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of benzenesulfonyl chlorides is paramount for the synthesis of sulfonamides and other sulfur-containing compounds. The electronic nature of substituents on the benzene ring profoundly influences the electrophilicity of the sulfur atom, thereby dictating the rate and mechanism of nucleophilic substitution reactions. This guide provides a comparative analysis of the reactivity of various substituted benzenesulfonyl chlorides, supported by experimental data and detailed protocols.
Comparative Reactivity Data
The reactivity of substituted benzenesulfonyl chlorides is significantly altered by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring. EWGs enhance the electrophilicity of the sulfonyl sulfur, leading to faster reaction rates, while EDGs have the opposite effect.[1] This relationship is often quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). A positive Hammett ρ value indicates that the reaction is accelerated by electron-withdrawing substituents.
The following table summarizes the second-order rate constants for the chloride-chloride exchange reaction in a series of para- and meta-substituted benzenesulfonyl chlorides.
| Substituent (X) | σ Constant | Rate Constant (k₂₅ x 10⁵ M⁻¹s⁻¹) |
| 4-OCH₃ | -0.27 | Data not available in provided context |
| 4-CH₃ | -0.17 | 0.67 |
| H | 0.00 | 1.33 |
| 4-Br | 0.23 | Data not available in provided context |
| 3-NO₂ | 0.71 | Data not available in provided context |
| 4-NO₂ | 0.78 | 9.373 (from solvolysis data) |
| Data for chloride-chloride exchange from[2]. Solvolysis data for 4-NO₂ from[3]. Note that the reaction conditions differ. |
Kinetic studies on the solvolysis of para-substituted benzenesulfonyl chlorides in water also demonstrate this trend. The first-order rate constants (k x 10⁴ s⁻¹) at 15°C are as follows: 4-MeO (23.89), 4-Me (13.57), H (11.04), 4-Br (7.447), and 4-NO₂ (9.373).[3] These studies consistently show that electron-withdrawing groups accelerate the reaction, which is consistent with a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.[4]
Experimental Protocols
Determination of Reaction Rates by Conductance Method (for Solvolysis)
This method is suitable for monitoring the hydrolysis of sulfonyl chlorides, as the reaction produces ions that increase the conductivity of the solution.[3]
Procedure:
-
Prepare a solution of the substituted benzenesulfonyl chloride in a suitable solvent (e.g., water or aqueous dioxane).[3][4]
-
Maintain the reaction vessel at a constant temperature using a circulating bath.[3]
-
Measure the change in conductance of the solution over time using a conductometer.[3]
-
The first-order rate constant (k) can be calculated from the linear plot of ln(C∞ - Ct) versus time, where C∞ is the conductance at infinite time and Ct is the conductance at time t.
Determination of Reaction Rates by HPLC (for Hydrolysis)
Reversed-phase High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the sulfonyl chloride and the appearance of the corresponding sulfonic acid.[5]
Procedure:
-
Prepare a reaction mixture of the sulfonyl chloride in a suitable solvent system (e.g., acetonitrile/water).[5]
-
At specific time intervals, inject an aliquot of the reaction mixture into an HPLC system equipped with a C18 column.[5]
-
Use a suitable mobile phase (e.g., acetonitrile/0.1% H₃PO₄) to separate the sulfonyl chloride from its hydrolysis product.[5]
-
Quantify the peak area of the sulfonyl chloride at each time point.
-
The pseudo-first-order rate constant can be determined from the slope of the plot of ln([Sulfonyl Chloride]) versus time.[5]
Reaction Mechanisms and Logical Relationships
The reaction of benzenesulfonyl chlorides with nucleophiles, such as amines or water, generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.
The effect of substituents on the reaction rate can be visualized as follows:
References
Unveiling the Three-Dimensional Architecture of Sulfonamides: A Comparative Guide to X-ray Crystallography Validation
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of X-ray crystallography's performance in validating sulfonamide structures, supported by experimental data and detailed protocols. We delve into the quantitative data derived from crystallographic analyses and compare it with alternative techniques, offering a comprehensive overview for structural elucidation.
Sulfonamides, a critical class of pharmaceuticals, possess a characteristic SO₂NH₂ functional group. Their therapeutic efficacy is intrinsically linked to their specific three-dimensional conformation, which governs their interaction with biological targets. X-ray crystallography stands as a definitive method for elucidating these intricate structures at an atomic level.
Comparative Analysis of Structural Validation Techniques
While various analytical techniques can provide structural information, X-ray crystallography offers unparalleled resolution for determining the precise spatial arrangement of atoms in a crystalline solid. Nuclear Magnetic Resonance (NMR) spectroscopy, another powerful tool, provides information about the connectivity and chemical environment of atoms in solution, offering insights into a molecule's dynamic behavior.[1][2][3] These two techniques are often considered complementary.[3] For instance, a study on a novel sulfonamide, {(4-nitrophenyl)sulfonyl}tryptophan, utilized both X-ray crystallography and NMR spectroscopy for a comprehensive characterization of its structure.[4]
Table 1: Comparison of X-ray Crystallography and NMR Spectroscopy for Sulfonamide Structure Validation
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Crystalline Solid | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment, conformational dynamics in solution |
| Resolution | Atomic resolution (typically < 1 Å) | Lower resolution for 3D structure, but provides dynamic information |
| Strengths | Unambiguous determination of absolute stereochemistry and solid-state conformation.[1] | Provides insights into molecular flexibility and behavior in a more biologically relevant state (solution).[3] |
| Limitations | Requires high-quality single crystals, which can be challenging to grow. Provides a static picture of the molecule.[3] | Structure determination can be complex for larger or more flexible molecules. Does not directly provide bond lengths and angles with the same precision as crystallography. |
Quantitative Crystallographic Data for Sulfonamides
The following table summarizes key crystallographic parameters for a selection of sulfonamide derivatives, showcasing the precision of X-ray diffraction data.
Table 2: Selected Crystallographic Data for Various Sulfonamide Structures
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | S-N Bond Length (Å) | O-S-O Bond Angle (°) | Reference |
| Sulfamethazine | Monoclinic | P2₁/n | 10.583 | 12.893 | 10.682 | 114.99 | 1.631 | 118.9 | [5] |
| ({4-nitrophenyl}sulfonyl)tryptophan | Monoclinic | P2₁ | 14.123 | 12.011 | 22.876 | 94.88 | 1.624(3) | Not Reported | [4][5] |
| (E)-N-benzyl-3-((benzylimino)methyl)-4-hydroxybenzenesulfonamide | Monoclinic | P2₁/n | 10.136 | 17.159 | 11.832 | 98.45 | 1.614(3) | 119.2(2) | [6] |
| N-benzyl-3-(3-(N-benzylsulfamoyl)-2-oxo-2H-chromene-6-sulfonamide) | Monoclinic | P2₁/c | 23.331 | 9.872 | 22.871 | 100.12 | 1.605(4) | 120.1(2) | [6] |
Experimental Protocols
A typical workflow for the validation of a sulfonamide structure by single-crystal X-ray crystallography involves the following key steps.
Synthesis and Crystallization
The sulfonamide compound is first synthesized, often through the reaction of a sulfonyl chloride with an amine. The purification of the crude product is crucial for obtaining high-quality crystals. Crystallization is then attempted using various techniques, such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. The choice of solvent is critical and often determined empirically.[7]
Single Crystal X-ray Diffraction Data Collection
A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.[6] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[6] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[8] This pattern is recorded by a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental diffraction data using least-squares methods.[6] The refinement process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.
Visualization of the Crystallographic Workflow
The following diagram illustrates the logical flow of validating a sulfonamide structure using X-ray crystallography.
References
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. people.bu.edu [people.bu.edu]
- 3. news-medical.net [news-medical.net]
- 4. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
Amine Analysis: A Comparative Guide to Dansyl Chloride and Methyl 3-(chlorosulfonyl)-4-methylbenzoate
For researchers, scientists, and drug development professionals, the accurate quantification of amines is a critical task. Derivatization of amines with a suitable reagent is often necessary to enhance their detectability in analytical techniques like High-Performance Liquid Chromatography (HPLC). This guide provides a comparative overview of the well-established derivatizing agent, dansyl chloride, and the less-characterized alternative, Methyl 3-(chlorosulfonyl)-4-methylbenzoate.
While dansyl chloride is a widely used and extensively documented reagent for amine analysis, there is a notable lack of published experimental data regarding the use of this compound for the same purpose. This guide, therefore, presents a comprehensive review of dansyl chloride's performance and offers a theoretical perspective on the potential of this compound as a derivatizing agent, based on the general reactivity of sulfonyl chlorides.
Overview of Derivatization Agents
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent labeling reagent that reacts with primary and secondary amines to form stable, highly fluorescent sulfonamide adducts.[1][2] This property allows for sensitive detection of amines by fluorescence detectors.[3]
This compound is a sulfonyl chloride-containing compound.[4] In theory, its sulfonyl chloride group should react with primary and secondary amines in a similar fashion to dansyl chloride, forming stable sulfonamide derivatives.[5] However, to date, there is no readily available scientific literature that details its application as a derivatization reagent for amine analysis, nor are there data on the spectroscopic properties of its amine derivatives.
Performance Comparison
Due to the absence of experimental data for this compound in amine analysis, a direct quantitative comparison with dansyl chloride is not feasible. The following table summarizes the well-documented performance characteristics of dansyl chloride.
| Parameter | Dansyl Chloride | This compound |
| Target Analytes | Primary and secondary amines.[1] | Theoretically, primary and secondary amines. |
| Reaction Principle | Nucleophilic attack of the amine on the sulfonyl chloride group, forming a fluorescent sulfonamide.[2] | Theoretically, nucleophilic attack of the amine on the sulfonyl chloride group, forming a sulfonamide. |
| Detection Method | Fluorescence, UV-Vis, Mass Spectrometry.[3] | Theoretically, UV-Vis (due to the benzoate group) and Mass Spectrometry. The fluorescence properties of its derivatives are unknown. |
| Derivative Stability | Stable.[1] | Theoretically stable, as sulfonamides are generally robust. |
| Reported LOD/LOQ | Low picomole to femtomole range.[3] | Not reported. |
| Advantages | High sensitivity, well-established protocols, reacts with both primary and secondary amines.[3][6] | Potentially offers a different selectivity or chromatographic behavior. The methyl ester group could be modified for further functionalization. |
| Disadvantages | The reagent itself is fluorescent, which may require removal of excess reagent. Reaction times can be relatively long.[6] | Lack of established protocols and performance data, unknown derivatization efficiency and derivative properties. |
Experimental Protocols
A detailed and validated experimental protocol for the derivatization of amines using dansyl chloride is provided below. In the absence of published methods, a theoretical protocol for this compound is not provided to avoid speculation.
Protocol: Derivatization of Amines with Dansyl Chloride
Materials:
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile, prepare fresh).[2]
-
Amine-containing sample.
-
Sodium bicarbonate buffer (0.1 M, pH 9.5-10.5).[6]
-
Acetone or acetonitrile.
-
Microcentrifuge tubes or vials.
-
Heating block or water bath.
-
Nitrogen evaporator (optional).
-
HPLC system with a fluorescence detector.
Procedure:
-
Sample Preparation: Dissolve or dilute the amine-containing sample in a suitable solvent.
-
Reaction Mixture: In a microcentrifuge tube, mix 100 µL of the sample solution with 100 µL of the sodium bicarbonate buffer.
-
Derivatization: Add 200 µL of the dansyl chloride solution to the mixture.
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) in the dark.[6] The optimal temperature and time may vary depending on the specific amine.
-
Quenching (Optional): To remove excess dansyl chloride, a small amount of a primary amine solution (e.g., proline or methylamine) can be added and incubated for a further 15-30 minutes.
-
Sample Cleanup (Optional): The reaction mixture can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for HPLC analysis.
-
Analysis: Inject an appropriate volume of the final solution into the HPLC system. The dansyl-amine derivatives are typically monitored using a fluorescence detector with excitation and emission wavelengths around 330-350 nm and 500-550 nm, respectively.[6]
Visualizing the Workflow and Chemistry
To aid in understanding the processes, the following diagrams illustrate the chemical reaction and the general experimental workflow for amine derivatization.
Caption: Reaction of Dansyl Chloride with a Primary Amine.
Caption: General Workflow for Amine Analysis via Derivatization.
Conclusion
Dansyl chloride remains a robust and highly sensitive reagent for the derivatization of primary and secondary amines for HPLC analysis. Its performance is well-documented, and established protocols are readily available.
In contrast, this compound is not a commonly reported reagent for this application. While it possesses the necessary functional group for reaction with amines, the lack of experimental data on its derivatization efficiency, and the stability and detection properties of its derivatives, prevents a direct comparison. Researchers seeking a reliable and well-characterized method for amine analysis are advised to use dansyl chloride. Further investigation into the utility of this compound and other novel sulfonyl chlorides could be a potential area for future research in analytical chemistry.
References
- 1. scienceopen.com [scienceopen.com]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and other sulfur-containing compounds. This guide provides a comprehensive cost-benefit analysis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate, comparing its performance and economic viability against common alternatives such as p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride.
The utility of sulfonyl chlorides as reactive intermediates is well-established in medicinal chemistry and drug development.[1] this compound offers a unique scaffold with its substituted benzene ring, providing opportunities for further functionalization. This analysis delves into the practical aspects of its use, focusing on yield, purity, reaction conditions, and cost-effectiveness to inform rational decision-making in synthesis design.
Performance Comparison of Sulfonylating Agents
The efficiency of a sulfonylating agent is paramount in synthesis. The following table summarizes key performance indicators for this compound and its common alternatives in the context of sulfonamide synthesis. It is important to note that yields and reaction conditions can vary significantly based on the specific amine substrate and reaction setup.
| Sulfonylating Agent | Typical Yield (%) | Typical Reaction Time (h) | Purity of Crude Product | Key Advantages | Key Disadvantages |
| This compound | 60-75%[2] | 1-12 | Good | Additional functional group (ester) for further derivatization. | Higher cost, potentially more complex purification. |
| p-Toluenesulfonyl Chloride (TsCl) | 85-95%[3] | 1-6 | High | High reactivity, forms crystalline derivatives aiding in purification.[4] | Can be overly reactive, leading to side products with sensitive substrates. |
| Benzenesulfonyl Chloride | 80-90% | 2-8 | High | Readily available, cost-effective. | Less reactive than TsCl, may require harsher conditions. |
Economic Analysis
A critical component of any cost-benefit analysis is the economic viability of the starting materials. The following table provides an approximate cost comparison for the sulfonylating agents discussed. Prices are subject to change based on supplier and purity.
| Sulfonylating Agent | Chemical Formula | Molecular Weight ( g/mol ) | Purity (%) | Price (USD/g) |
| This compound | C₉H₉ClO₄S | 248.68[2] | ≥98% | ~$340/g (for 500mg)[2] |
| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 | ≥98% | ~$0.11 - $1.78/g[5] |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | ≥99% | ~$0.08 - $8.04/g |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating the performance of these reagents. Below are representative protocols for the synthesis of a sulfonamide using each of the discussed sulfonylating agents.
Synthesis of a Sulfonamide using this compound
This protocol is based on a literature procedure for the synthesis of a substituted sulfonamide.[2]
Materials:
-
This compound
-
Amine (e.g., a substituted pyrazole)
-
Sodium bicarbonate (NaHCO₃)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM) for chromatography
Procedure:
-
Dissolve the amine (1.0 eq) and this compound (1.9 eq) in a suitable solvent.
-
Add sodium bicarbonate as a base.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel using a hexanes:EtOAc gradient to yield the pure sulfonamide.[2]
Synthesis of a Sulfonamide using p-Toluenesulfonyl Chloride (TsCl)
This is a general procedure for the tosylation of an amine.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Primary or secondary amine
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve the amine (1.0 eq) in DCM.
-
Add triethylamine or pyridine (1.5 - 2.0 eq) as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 - 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of a Sulfonamide using Benzenesulfonyl Chloride
This protocol outlines a typical sulfonamide synthesis using benzenesulfonyl chloride.
Materials:
-
Benzenesulfonyl chloride
-
Primary or secondary amine
-
Pyridine or aqueous sodium hydroxide
-
Dichloromethane (DCM) or other suitable organic solvent
-
Dilute Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amine (1.0 eq) in the chosen solvent.
-
Add the base (e.g., pyridine or aqueous NaOH).
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add benzenesulfonyl chloride (1.05 - 1.1 eq) while maintaining the temperature.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
If using an organic solvent, perform an aqueous workup similar to the TsCl protocol. If using aqueous NaOH, the sulfonamide may precipitate and can be collected by filtration.
-
Acidify the filtrate to precipitate any remaining product if a primary amine was used.
-
Wash the crude product with water and purify by recrystallization.
Visualization of Synthetic Workflow and Decision-Making
To aid in the selection process, the following diagrams visualize the typical synthetic workflow and the key decision points in choosing a sulfonylating agent.
Caption: General workflow for sulfonamide synthesis.
Caption: Decision-making guide for selecting a sulfonylating agent.
Conclusion
The choice between this compound, p-toluenesulfonyl chloride, and benzenesulfonyl chloride depends on a careful evaluation of the specific synthetic goals and constraints.
-
This compound is the reagent of choice when the synthetic strategy involves subsequent modification of the ester functionality. Its higher cost is a significant drawback, making it less suitable for large-scale synthesis unless the downstream transformations add considerable value.
-
p-Toluenesulfonyl chloride (TsCl) stands out for its high reactivity and the tendency of its derivatives to be crystalline, which can simplify purification. It is a workhorse reagent in many synthetic labs and is often the first choice for routine sulfonamide synthesis.
-
Benzenesulfonyl chloride represents the most economical option and is a reliable reagent for many applications. While slightly less reactive than TsCl, it often provides good yields under appropriate conditions.
Ultimately, the optimal sulfonylating agent is context-dependent. For novel drug discovery where diverse scaffolds are being explored, the unique structure of this compound may justify its cost. For established, large-scale syntheses, the cost-effectiveness of benzenesulfonyl chloride or the high efficiency of p-toluenesulfonyl chloride are likely to be the deciding factors. Researchers are encouraged to consider the entire synthetic route and the overall cost-per-gram of the final product when making their selection.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
A Spectroscopic Showdown: Differentiating Isomers of Methyl 3-(chlorosulfonyl)-4-methylbenzoate
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is a cornerstone of successful discovery and synthesis. Even subtle differences in the arrangement of functional groups, as seen in isomers, can dramatically alter a compound's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of "Methyl 3-(chlorosulfonyl)-4-methylbenzoate" and its closely related isomers, offering a practical framework for their unambiguous identification.
This publication leverages experimental and predicted spectroscopic data to highlight the key distinguishing features in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of these compounds. By presenting quantitative data in clear, comparative tables and outlining detailed experimental protocols, this guide serves as a valuable resource for analytical chemists and researchers in the pharmaceutical and chemical industries.
Isomer Overview
The isomers under consideration are positional isomers of methyl chlorosulfonyl methylbenzoate. The primary compound of interest is this compound. For comparative analysis, we will focus on two of its common isomers:
-
Isomer 1: this compound
-
Isomer 2: Methyl 4-(chlorosulfonyl)-3-methylbenzoate
-
Isomer 3: Methyl 2-(chlorosulfonyl)-5-methylbenzoate
The distinct substitution patterns on the benzene ring give rise to unique spectroscopic signatures for each isomer.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three isomers. These values are critical for distinguishing between them.
¹H NMR Spectral Data (Predicted)
The proton NMR spectra are particularly informative for distinguishing these isomers due to the different chemical environments of the aromatic protons.
| Proton Assignment | Isomer 1: this compound | Isomer 2: Methyl 4-(chlorosulfonyl)-3-methylbenzoate | Isomer 3: Methyl 2-(chlorosulfonyl)-5-methylbenzoate |
| Aromatic H (ortho to -COOCH₃) | ~8.1 ppm (d) | ~7.9 ppm (d) | ~7.8 ppm (d) |
| Aromatic H (ortho to -SO₂Cl) | ~8.3 ppm (s) | ~8.1 ppm (s) | ~8.0 ppm (s) |
| Aromatic H (meta to -COOCH₃) | ~7.5 ppm (d) | ~7.4 ppm (d) | ~7.3 ppm (d) |
| -COOCH₃ | ~3.9 ppm (s) | ~3.9 ppm (s) | ~3.9 ppm (s) |
| Ar-CH₃ | ~2.7 ppm (s) | ~2.5 ppm (s) | ~2.4 ppm (s) |
Chemical shifts (δ) are in ppm relative to TMS. Multiplicities: s = singlet, d = doublet.
¹³C NMR Spectral Data (Predicted)
The carbon NMR spectra provide complementary information, particularly regarding the chemical shifts of the quaternary carbons.
| Carbon Assignment | Isomer 1: this compound | Isomer 2: Methyl 4-(chlorosulfonyl)-3-methylbenzoate | Isomer 3: Methyl 2-(chlorosulfonyl)-5-methylbenzoate |
| C=O | ~165 ppm | ~165 ppm | ~166 ppm |
| C-COOCH₃ | ~132 ppm | ~134 ppm | ~131 ppm |
| C-SO₂Cl | ~145 ppm | ~148 ppm | ~143 ppm |
| C-CH₃ | ~140 ppm | ~138 ppm | ~139 ppm |
| Aromatic CH | ~128-135 ppm | ~127-133 ppm | ~129-136 ppm |
| -COOCH₃ | ~53 ppm | ~53 ppm | ~53 ppm |
| Ar-CH₃ | ~21 ppm | ~20 ppm | ~20 ppm |
Chemical shifts (δ) are in ppm relative to TMS.
Infrared (IR) Spectroscopy Data (Predicted)
The IR spectra are useful for confirming the presence of key functional groups.
| Functional Group | Isomer 1: this compound | Isomer 2: Methyl 4-(chlorosulfonyl)-3-methylbenzoate | Isomer 3: Methyl 2-(chlorosulfonyl)-5-methylbenzoate |
| C=O Stretch (Ester) | ~1720-1730 cm⁻¹ | ~1720-1730 cm⁻¹ | ~1725-1735 cm⁻¹ |
| S=O Stretch (Sulfonyl Chloride) | ~1370-1380 cm⁻¹ (asym) & ~1170-1180 cm⁻¹ (sym) | ~1370-1380 cm⁻¹ (asym) & ~1170-1180 cm⁻¹ (sym) | ~1375-1385 cm⁻¹ (asym) & ~1175-1185 cm⁻¹ (sym) |
| C-O Stretch (Ester) | ~1250-1300 cm⁻¹ | ~1250-1300 cm⁻¹ | ~1240-1290 cm⁻¹ |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ |
Frequencies are in wavenumbers (cm⁻¹).
Mass Spectrometry (MS) Data
The mass spectra of these isomers are expected to show the same molecular ion peak, but the fragmentation patterns may differ slightly.
| Ion | Isomer 1: this compound | Isomer 2: Methyl 4-(chlorosulfonyl)-3-methylbenzoate | Isomer 3: Methyl 2-(chlorosulfonyl)-5-methylbenzoate |
| Molecular Ion [M]⁺ | m/z 248 | m/z 248 | m/z 248 |
| [M-Cl]⁺ | m/z 213 | m/z 213 | m/z 213 |
| [M-OCH₃]⁺ | m/z 217 | m/z 217 | m/z 217 |
| [M-SO₂Cl]⁺ | m/z 149 | m/z 149 | m/z 149 |
m/z = mass-to-charge ratio.
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of the "this compound" isomers.
Caption: Workflow for Isomer Differentiation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Use proton decoupling to simplify the spectrum. Typical parameters include a 30° pulse angle, a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to known correlation charts and the data in the tables above.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[1]
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., a nonpolar DB-5ms column). Use a temperature program to separate the isomers, for example, starting at 100°C and ramping to 280°C at 10°C/min.
-
MS Detection: The eluent from the GC is introduced directly into the ion source of the mass spectrometer. Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 50-300.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it with the expected fragmentation pathways for each isomer.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the structural elucidation and differentiation of "this compound" isomers. While MS can confirm the molecular weight and IR can identify key functional groups, NMR spectroscopy, particularly ¹H NMR, is often the most definitive technique for distinguishing between these positional isomers due to the unique chemical shifts and coupling patterns of the aromatic protons. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently identify these and other related compounds, ensuring the integrity and success of their scientific endeavors.
References
A Comparative Guide to Isotope Labeling Strategies for Sulfonamide-Containing Compounds
An objective analysis of isotopic labeling techniques relevant to molecules such as "Methyl 3-(chlorosulfonyl)-4-methylbenzoate" for applications in drug discovery and metabolic research.
While direct isotope labeling studies specifically employing "this compound" are not extensively documented in publicly available research, the structural motifs of this compound—a substituted benzoate and a sulfonyl chloride—are common in pharmaceutical agents. This guide, therefore, provides a comparative overview of established isotope labeling methodologies for the broader class of sulfonamides and related aromatic compounds. The principles and protocols discussed herein are directly applicable to the design of labeling strategies for molecules like "this compound".
The strategic incorporation of stable isotopes (such as ²H, ¹³C, ¹⁵N, or ¹⁸O) into drug candidates is a cornerstone of modern drug development. It is instrumental for metabolite identification, elucidating metabolic pathways, and for use as internal standards in quantitative bioanalysis.[1]
Comparative Analysis of Labeling Strategies
Two primary strategies are employed for the synthesis of isotopically labeled sulfonamides: de novo synthesis from simple labeled precursors and late-stage labeling of a complex, pre-existing molecule.[1]
-
De Novo Synthesis: This classical approach involves building the target molecule from the ground up using commercially available, isotopically enriched starting materials. While robust and versatile, it can be time-consuming and require significant synthetic development.
-
Late-Stage Labeling: This more modern approach introduces the isotopic label at one of the final steps of the synthesis. This is highly efficient as it leverages the already-synthesized, unlabeled parent compound as the starting material.[2][3] This strategy is particularly valuable in drug discovery where timelines are tight.[3]
A key challenge in any labeling strategy is to place the isotope in a metabolically stable position to avoid loss of the label during biological processing.[3]
Quantitative Data Comparison
The choice of labeling strategy often depends on the desired isotope, the complexity of the target molecule, and the required efficiency. Below is a comparison of representative methods.
| Labeling Strategy | Isotope(s) | Typical Yield | Isotopic Enrichment (M+X) | Key Advantages | Key Disadvantages | Reference |
| De Novo Synthesis (e.g., from labeled aniline) | ¹³C | Variable (multi-step) | High (>98%) | Precise label placement, high enrichment | Lengthy, requires custom synthesis for each analog | [1] |
| Late-Stage Degradation-Reconstruction | ¹⁸O, ¹⁵N | Up to 96% | 85-90% (M+5) | Fast, uses unlabeled parent drug, "green" reagents (H₂¹⁸O) | Limited to primary sulfonamides, specific reaction conditions | [2][3] |
| Late-Stage Methylation | ¹³C, ²H | High | High (>98%) | Commercially available reagents (e.g., ¹³CH₃I), well-established reactions | Limited to molecules with a suitable position for methylation | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these labeling techniques.
Protocol 1: Late-Stage ¹⁸O Labeling of Primary Sulfonamides
This protocol is adapted from a method developed for the late-stage labeling of various primary sulfonamides.[2][3] It involves the deamination of the sulfonamide to a sulfinate intermediate, which is then isotopically enriched.
Materials:
-
Aryl sulfonamide (e.g., Celecoxib)
-
H₂¹⁸O
-
¹⁵NH₃ (aqueous)
-
Organic solvents (e.g., ethyl acetate, hexane)
-
Acids and bases for pH adjustment (e.g., HCl, sodium acetate)
Procedure:
-
Deamination: The primary sulfonamide is subjected to deamination to form a sulfinate intermediate.
-
Isotopic Enrichment: The sulfinate intermediate is isotopically enriched using H₂¹⁸O and ¹⁵NH₃ (aq) to afford a M+5 isotopologue of the parent compound.[2]
-
Isolation (Method 2): For higher purity, the crude sulfinate intermediate is isolated by filtration and washed with organic solvents to remove any unreacted starting material.[3]
-
Reconstruction: The enriched sulfinate is converted back to the primary sulfonamide, now containing the heavy isotopes.
-
Purification: The final labeled product is purified using standard chromatographic techniques.
This degradation-reconstruction approach has been shown to provide isolated yields of up to 96%.[2][3] The resulting stable isotope labeled (SIL) products exhibit no ¹⁸O/¹⁶O back exchange under extreme conditions, confirming the stability of the label.[2][3]
Protocol 2: De Novo Synthesis of a Phenyl-Ring Labeled Sulfonamide
This protocol outlines a general, multi-step approach starting from a labeled precursor, adapted from the synthesis of [phenyl-ring-¹³C₆]-labeled sulfamethoxazole.[1]
Materials:
-
Uniformly ¹³C-labeled aniline
-
Acylating agent
-
Chlorosulfonating agent
-
Ammonia or an appropriate amine
Procedure:
-
Acylation: The labeled aniline is first protected, typically via acylation.
-
Chlorosulfonation: The protected aniline undergoes chlorosulfonation to introduce the -SO₂Cl group.
-
Sulfonamide Formation: The sulfonyl chloride is reacted with ammonia or an amine to form the sulfonamide linkage.
-
Deprotection: The protecting group is removed to yield the final ¹³C-labeled sulfonamide.
This method ensures precise placement of the ¹³C labels within the stable aromatic ring.
Visualizing Labeling Workflows
Diagrams can clarify complex synthetic strategies and logical relationships.
Caption: Comparative workflow of Late-Stage vs. De Novo synthesis for isotopic labeling.
Caption: A hypothetical de novo pathway for synthesizing labeled this compound.
Conclusion
While "this compound" itself is not a prominent subject of isotope labeling studies, the principles for labeling its constituent parts—sulfonamides and benzoates—are well-established. Late-stage labeling methods, particularly the degradation-reconstruction approach for primary sulfonamides, offer a rapid and efficient route to stable isotope-labeled compounds with high yields.[2][3] For instances where precise, high-enrichment labeling of the core aromatic structure is required, a classical de novo synthesis from a labeled precursor remains the most robust strategy.[1] The choice between these methods will ultimately be guided by the specific research question, the required location of the isotopic label, and available resources.
References
Purity Assessment of Commercial "Methyl 3-(chlorosulfonyl)-4-methylbenzoate": A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results, as well as the quality and safety of the final products. "Methyl 3-(chlorosulfonyl)-4-methylbenzoate" is a key building block in the synthesis of various pharmaceutical compounds, particularly sulfonamides. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial "this compound," offers insights into potential alternatives, and includes detailed experimental protocols.
Comparison of Analytical Techniques for Purity Assessment
A multi-faceted analytical approach is often necessary for the comprehensive characterization and purity assessment of reactive compounds like sulfonyl chlorides.[1] Spectroscopic methods are invaluable for structural elucidation and identification, while chromatographic techniques are essential for quantifying purity and identifying impurities.[1]
Table 1: Comparison of Key Analytical Methods for Purity Determination
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection. | Quantitative purity, detection and quantification of non-volatile impurities. | High resolution, widely applicable to a range of sulfonyl chlorides, including non-volatile and thermally labile ones.[1] | May require derivatization for compounds lacking a strong chromophore. |
| GC-MS | Chromatographic separation based on volatility and polarity, with mass spectrometric detection. | Identification and quantification of volatile impurities, impurity profiling. | High separation efficiency and sensitivity, provides structural information of impurities.[1] | Requires derivatization for polar compounds; not suitable for thermally labile compounds. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Unambiguous structural elucidation, identification of impurities, and quantitative analysis (qNMR).[1][2] | Provides detailed structural information, can be quantitative without a specific reference standard for the analyte.[1][3] | Lower sensitivity compared to chromatographic methods, may not detect trace impurities. |
| Titrimetry | Chemical reaction with a titrant of known concentration. | Assay of the sulfonyl chloride content. | Simple, cost-effective, and accurate for determining the concentration of the sulfonyl chloride group.[1] | Lacks specificity in the presence of other reactive species.[1] |
Performance Comparison with Alternative Reagents
The primary application of "this compound" is in the synthesis of sulfonamides. A common alternative for this purpose is p-toluenesulfonyl chloride (TsCl). The reactivity of sulfonyl chlorides is influenced by electronic effects and steric hindrance.
Table 2: Qualitative Performance Comparison with a Common Alternative
| Reagent | Structure | Expected Reactivity | Key Considerations |
| This compound | CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl | The electron-withdrawing ester group is expected to increase the electrophilicity of the sulfur atom, potentially leading to higher reactivity compared to TsCl. | The ester group provides an additional site for functionalization. |
| p-Toluenesulfonyl chloride (TsCl) | CC1=CC=C(C=C1)S(=O)(=O)Cl | A widely used and well-characterized reagent. The methyl group is slightly electron-donating, which may slightly decrease the reactivity compared to the target compound. | Generally less expensive and readily available. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below are methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment
This protocol outlines a general method for the determination of the purity of "this compound" and the detection of related impurities.
1. Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
-
UV Detection: Wavelength to be determined based on the UV absorbance maximum of the analyte.
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
"this compound" reference standard of known purity.
-
Sample of commercial "this compound".
3. Standard Solution Preparation:
-
Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
4. Sample Solution Preparation:
-
Prepare a sample solution at the same concentration as the standard solution using the mobile phase as the diluent.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
6. Calculation:
-
Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method). For a more accurate determination, use the reference standard to create a calibration curve.
Quantitative NMR (qNMR) Spectroscopy for Purity Determination
qNMR offers a precise method for determining the purity of a substance without the need for a specific standard of the analyte, by using a certified internal standard.[1][3]
1. Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.
-
Sample of commercial "this compound".
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the "this compound" sample into a vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
4. Data Processing and Analysis:
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizations
Logical Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of the target compound.
Potential Impurity Formation Pathway
Caption: Potential impurities arising from the synthesis of the target compound.
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
Safety Operating Guide
Proper Disposal of Methyl 3-(chlorosulfonyl)-4-methylbenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3-(chlorosulfonyl)-4-methylbenzoate, a compound classified as corrosive and capable of causing severe skin burns and eye damage.[1] Adherence to these procedures is vital to ensure personal safety and environmental protection.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound reacts violently with water and can liberate toxic gas, necessitating stringent safety measures.[2]
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use. | To prevent skin contact and burns. Proper glove removal technique is essential to avoid cross-contamination.[3] |
| Eye and Face Protection | Safety glasses with side-shields and a face shield. | To protect against splashes and fumes that can cause severe eye damage.[3] |
| Skin and Body Protection | A complete suit protecting against chemicals. | To shield the body from accidental contact and splashes.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a suitable respirator should be worn. | To avoid inhalation of harmful vapors or aerosols.[3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be treated as hazardous waste.[2] Engage a licensed waste disposal company for proper disposal.
-
Container Management :
-
Do not wash out empty containers. Handle uncleaned containers in the same manner as the product itself.
-
Keep containers tightly closed and properly labeled with the chemical name and associated hazards.
-
-
Waste Collection :
-
Collect waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly instructed to do so by a qualified chemist or waste disposal professional.
-
-
Storage Pending Disposal :
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly water and sources of ignition.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Secure the Area :
-
Immediately evacuate all non-essential personnel from the spill area.
-
Eliminate all sources of ignition.[4]
-
-
Don Appropriate PPE :
-
Before attempting to clean the spill, ensure you are wearing the full PPE detailed in the table above.
-
-
Contain and Absorb the Spill :
-
Collect and Dispose of Spill Debris :
-
Carefully sweep or scoop the absorbed material into a designated, airtight, and properly labeled hazardous waste container.[4]
-
Clean the spill area with a suitable solvent (e.g., as recommended by your EHS department) and collect the cleaning materials as hazardous waste.
-
-
Decontamination :
-
Thoroughly decontaminate all tools and equipment used in the cleanup.
-
Wash hands and any exposed skin thoroughly after handling.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 3-(chlorosulfonyl)-4-methylbenzoate
Essential Safety and Handling Guide for Methyl 3-(chlorosulfonyl)-4-methylbenzoate
For Immediate Reference: this compound is a corrosive and water-reactive compound.[1][2] Handle with extreme caution in a controlled laboratory environment, adhering strictly to the safety protocols outlined below. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and proper disposal of this chemical.
Hazard Profile and Immediate Safety Precautions
This compound poses significant health risks upon exposure. The primary hazards associated with this compound are:
-
Corrosivity: It causes severe skin burns and serious eye damage.[2]
-
Reactivity: The compound reacts with water, potentially violently, to produce corrosive hydrochloric acid and sulfonic acids.[1][3]
-
Toxicity: Inhalation of vapors or fumes can cause damage to the respiratory tract.[4][5]
In case of exposure, immediate action is critical. Please refer to the first-aid measures table below for guidance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE for safe handling.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield.[1][6] | Protects against splashes of corrosive material and harmful vapors.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber).[1][7] | Prevents severe skin burns upon direct contact.[8] |
| Body Protection | Chemical-resistant lab coat or apron.[1] A liquid-tight, chemical-resistant suit is recommended for handling larger quantities.[6] | Protects skin and personal clothing from contamination and splashes.[8] |
| Respiratory Protection | All handling must be performed in a certified chemical fume hood.[1][5] For situations with a high risk of vapor exposure, a full-facepiece air-purifying respirator with appropriate acid gas cartridges or a supplied-air respirator (SAR) should be used.[6][7] | Prevents inhalation of corrosive vapors and acid gases.[4] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize the risk of exposure and accidents.
1. Preparation:
- Ensure a certified chemical fume hood is operational.[5]
- Verify that an eyewash station and safety shower are readily accessible.[9]
- Assemble all necessary PPE and ensure it is in good condition.
- Have spill control materials (e.g., inert absorbent material) readily available.[5]
2. Handling:
- Conduct all operations, including weighing and transferring, within the chemical fume hood.[9]
- Avoid direct contact with the substance. Use appropriate tools for handling.
- Keep the container tightly closed when not in use.[10]
- Be mindful of the compound's reactivity with water and moisture.[3]
3. In Case of a Small Spill:
- Evacuate non-essential personnel from the immediate area.[1]
- Ensure the fume hood is operational to manage vapors.[1]
- Wearing appropriate PPE, cover the spill with an inert, dry absorbent material.
- Carefully collect the absorbed material into a designated hazardous waste container.[1]
- Decontaminate the spill area with a suitable neutralizing agent, followed by a thorough cleaning.
- Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[1]
Disposal Plan
Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. Never dispose of this chemical directly down the drain.[1]
1. Neutralization of Small Residual Quantities:
- This procedure should only be performed for small amounts of the chemical, such as residue in glassware.
- Slowly and cautiously add the residual material to a large excess of a cold, stirred, basic solution (e.g., sodium bicarbonate or sodium carbonate solution) in a fume hood.
- The reaction can be exothermic and may release corrosive fumes; therefore, proceed with caution.[3]
- After the reaction is complete and the solution is neutral, it can be disposed of as aqueous waste in accordance with local regulations.
2. Packaging of Bulk Quantities:
- For larger quantities of unused or waste this compound, do not attempt to neutralize.
- Ensure the original container is tightly sealed or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.[1]
- The label must include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date of waste generation.[1]
- Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste storage area away from incompatible materials.
- Arrange for professional disposal through your institution's EHS office.
First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.[4][10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[4][10] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4] |
Visual Workflow for Handling this compound
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 5. fishersci.com [fishersci.com]
- 6. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 7. leelinework.com [leelinework.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

